3-(Benzenesulfonyl)-8-nitroquinoline
Description
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Properties
IUPAC Name |
3-(benzenesulfonyl)-8-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4S/c18-17(19)14-8-4-5-11-9-13(10-16-15(11)14)22(20,21)12-6-2-1-3-7-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIJASKGJCBCHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C(=C2)C=CC=C3[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10698891 | |
| Record name | 3-(Benzenesulfonyl)-8-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10698891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
607743-07-7 | |
| Record name | 3-(Benzenesulfonyl)-8-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10698891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(Benzenesulfonyl)-8-nitroquinoline chemical properties
[1][2]
Executive Summary
3-(Benzenesulfonyl)-8-nitroquinoline is a highly functionalized, electron-deficient heterocyclic scaffold used primarily as an intermediate in the synthesis of bioactive agents, particularly in the development of mGluR5 negative allosteric modulators (NAMs) and 8-aminoquinoline-based anti-infectives .[1]
Chemically, the molecule is characterized by a "dual-activation" motif: the electron-withdrawing nitro group at the C8 position activates the carbocyclic ring, while the sulfonyl group at C3 significantly lowers the LUMO energy of the pyridine ring. This unique electronic distribution makes the scaffold highly susceptible to nucleophilic attack and reductive functionalization, serving as a versatile "chemical handle" for late-stage diversification in medicinal chemistry.[1]
Chemical Identity & Physical Properties[1][3][4][5][6][7]
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 607743-07-7 |
| Molecular Formula | C₁₅H₁₀N₂O₄S |
| Molecular Weight | 314.32 g/mol |
| Appearance | Yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, CHCl₃; Low solubility in water/hexanes |
| Key NMR Signals (DMSO-d₆) | δ 9.50 (d), 9.42 (d) [Pyridine protons H2/H4]; δ 8.59 (d), 8.51 (d) [Aromatic protons] |
| Mass Spectrum (ES+) | m/z 315 (MH⁺) |
Structural Analysis & Electronic Properties[4][7]
The reactivity of this compound is dictated by the synergistic electron-withdrawing effects of the nitro (-NO₂) and sulfonyl (-SO₂Ph) groups.[1]
Electronic Push-Pull Dynamics
-
Pyridine Ring (N1-C4): The nitrogen atom naturally renders this ring electron-deficient.[1] The addition of the sulfonyl group at C3 exacerbates this, making C2 and C4 highly electrophilic.
-
Benzene Ring (C5-C8): The nitro group at C8 withdraws electron density via induction and resonance, deactivating the ring towards electrophilic aromatic substitution (SEAr) but activating it for reduction.
-
Dipole Moment: The molecule possesses a significant dipole moment due to the orthogonal pulling of the nitro and sulfonyl groups, influencing its binding affinity in protein pockets (e.g., allosteric sites of GPCRs).
Reactivity Map (DOT Visualization)
The following diagram outlines the primary reactive sites and accessible chemical transformations.
Figure 1: Reactivity profile of the this compound scaffold highlighting primary synthetic diversifications.[1]
Synthesis Protocols
Primary Route: Cu-Catalyzed Sulfinylation
The most robust method for synthesizing this scaffold avoids the unstable 3-sulfonyl-8-nitro precursors by installing the sulfonyl group onto the pre-formed quinoline core.[1]
Reaction Scheme: 3-Iodo-8-nitroquinoline + PhSO₂Na → [Cu(OTf)]₂[1]·C₆H₆ → Product
Detailed Protocol:
-
Reagents: 3-Iodo-8-nitroquinoline (1.0 eq), Sodium benzenesulfinate (2.0 eq), Bis(copper(I) triflate) benzene complex (0.5 eq).
-
Solvent: DMSO (anhydrous).[2]
-
Conditions: Heat the slurry to 65 °C for 18 hours under an Argon atmosphere.
-
Work-up:
-
Purification: Flash chromatography (Silica gel; Hexane/Ethyl Acetate gradient).
-
Yield: Typical isolated yields range from 55-60% .[1]
Note: This protocol ensures high regioselectivity and avoids the formation of regioisomers common in Skraup-type syntheses.
Alternative Route: Cascade Cyclization
Recent advances utilize ortho-azidobenzaldehydes and β-ketosulfones.[1][2] However, the presence of the 8-nitro group significantly lowers the yield of this cascade reaction due to electronic deactivation of the aldehyde and competing side reactions. This route is not recommended for the 8-nitro derivative unless the 3-iodo precursor is unavailable.[1]
Medicinal Chemistry Applications
mGluR5 Negative Allosteric Modulators (NAMs)
The 3-sulfonylquinoline core acts as a bioisostere for the diarylacetylene moiety found in classic mGluR5 NAMs (e.g., MPEP). The rigid quinoline scaffold restricts the conformational freedom of the sulfonyl group, potentially enhancing selectivity for the allosteric pocket.
-
Mechanism: The sulfonyl group forms hydrogen bonds with Ser/Thr residues in the transmembrane domain, while the nitro-substituted ring engages in π-stacking interactions.[1]
Precursor to 8-Aminoquinolines
Reduction of the 8-nitro group yields 3-(benzenesulfonyl)-8-aminoquinoline .[1]
-
Significance: 8-Aminoquinolines are the privileged structure for Primaquine and Tafenoquine (antimalarials).[1]
-
Utility: The 3-sulfonyl group at the C3 position modulates the metabolic stability of the quinoline ring, blocking the primary site of oxidative metabolism (C3-hydroxylation) often seen in simple quinolines.
Safety & Handling
-
Explosion Hazard: Like all low-molecular-weight nitro compounds, this compound should be treated as potentially explosive under high heat or confinement.[1] Do not heat above 200°C.
-
Toxicity: It emits toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx) upon decomposition.[2]
-
Handling: Use standard PPE (gloves, goggles, lab coat).[2] Perform all synthesis steps, especially the Copper-catalyzed coupling, in a well-ventilated fume hood.
References
-
Synthesis of 3-Benzenesulfonyl-8-nitro-quinoline : ChemicalBook / WO2005/26125.[1][3][2] Detailed experimental procedure for the Cu-catalyzed coupling of sulfinates.
-
Facile access to 3-sulfonylquinolines : Beilstein Journal of Organic Chemistry, 2023.[1][2] Discusses the limitations of cascade synthesis for nitro-substituted derivatives.
-
Discovery of 3-sulfonylquinoline mGluR5 NAMs : Journal of Medicinal Chemistry, 2017.[1] Establishes the pharmacological relevance of the 3-sulfonylquinoline scaffold.[1]
-
8-Nitroquinoline Properties : PubChem CID 11830. Baseline physical and safety data for the parent scaffold.
3-(Benzenesulfonyl)-8-nitroquinoline CAS number 607743-07-7
Topic: 3-(Benzenesulfonyl)-8-nitroquinoline (CAS 607743-07-7) Content Type: Technical Profile & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2]
Strategic Intermediate for Privileged Scaffold Functionalization[1][2]
Executive Summary
This compound (CAS 607743-07-7) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive small molecules.[1][2][3] Belonging to the sulfonyl-quinoline class, this compound integrates three distinct pharmacophoric elements: the quinoline core (a privileged scaffold in kinase and infectious disease targets), a C3-sulfonyl moiety (enhancing metabolic stability and solubility), and a C8-nitro group (a masked amine functionality).[1][2]
This guide delineates the chemical architecture, validated synthesis protocols, and downstream applications of this compound, specifically focusing on its utility as a precursor for 8-aminoquinoline libraries—a structural motif critical in antimalarial and anticancer therapeutics.[1][2]
Chemical Architecture & Properties[1][2][4]
The molecule is defined by the electron-deficient quinoline ring system substituted at the 3-position with a benzenesulfonyl group and at the 8-position with a nitro group.[1] The sulfonyl group at C3 is strategically significant; unlike carbonyls, it is non-enolizable and resistant to nucleophilic attack, providing a stable anchor for structure-activity relationship (SAR) studies.[1][2]
Physicochemical Data Profile[1][2][4][5][6][7]
| Property | Value / Description | Source/Method |
| CAS Number | 607743-07-7 | Chemical Abstracts Service |
| Molecular Formula | C₁₅H₁₀N₂O₄S | Calculated |
| Molecular Weight | 314.32 g/mol | Calculated |
| Appearance | Yellow to pale-brown solid | Typical for nitroquinolines |
| Solubility | Soluble in DMSO, DMF, CHCl₃; Low in water | Empirical (Class behavior) |
| LogP (Predicted) | ~2.8 | Consensus Model |
| Topological PSA | ~101 Ų | Polar Surface Area |
| Key Functional Groups | Sulfone (–SO₂–), Nitro (–NO₂), Pyridine N | Structural Analysis |
Synthesis & Manufacturing Protocol
The most robust synthetic route for this compound avoids direct electrophilic sulfonation, which is deactivated by the nitro group.[1][2] Instead, a metal-catalyzed cross-coupling strategy using 3-iodo-8-nitroquinoline and sodium benzenesulfinate is the industry standard for high purity.[1][2]
Mechanistic Pathway
The reaction proceeds via a copper-catalyzed nucleophilic aromatic substitution (or Ullmann-type coupling), where the sulfinate anion acts as the nucleophile displacing the iodide at the C3 position.[1][2]
Validated Laboratory Protocol
Note: This protocol assumes a starting scale of 1.0 gram. Adjust stoichiometry linearly for scale-up.
Reagents:
-
Substrate: 3-Iodo-8-nitroquinoline (1.0 eq)
-
Ligand: L-Proline or 1,10-Phenanthroline (0.2 eq) - Optional but enhances yield[1][2]
-
Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide)[1][2]
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 eq) - Often required if using sulfinic acid, optional with salt[1][2]
Step-by-Step Procedure:
-
Setup: Flame-dry a reaction flask and purge with argon or nitrogen to remove oxygen (critical for Cu-catalysis).
-
Charging: Add 3-iodo-8-nitroquinoline (300 mg, 1.0 mmol), sodium benzenesulfinate (246 mg, 1.5 mmol), CuI (19 mg, 0.1 mmol), and ligand (if using) to the flask.
-
Solvation: Add anhydrous DMSO (3–5 mL). Stir to ensure a homogeneous suspension.
-
Reaction: Heat the mixture to 90–110°C for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1) or LC-MS.[1][2] The starting iodide (high R_f) should disappear, replaced by the more polar sulfone product.[1][2]
-
Workup:
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, gradient 0→40% EtOAc in Hexanes).
Synthesis Workflow Visualization
Figure 1: Retrosynthetic logic and forward synthesis pathway for CAS 607743-07-7.
Functional Applications in Drug Discovery[1][10]
This compound is rarely the final drug; it is a high-value intermediate .[1][2] Its primary utility lies in the reduction of the nitro group to generate 3-(benzenesulfonyl)-quinolin-8-amine .[1][2]
Kinase Inhibitor Scaffolds
The 8-aminoquinoline motif is a known binder to the ATP-binding pocket of various kinases. The C3-sulfonyl group extends into the solvent-exposed region or hydrophobic back-pocket, depending on the specific kinase topology, offering a vector for selectivity optimization.[1]
Antimalarial & Anti-infective Research
8-Aminoquinolines (e.g., Primaquine) are potent antimalarials.[1][2] The introduction of a sulfonyl group at C3 alters the electronic properties of the quinoline ring, potentially modulating:
Divergent Synthesis Workflow
Researchers use CAS 607743-07-7 to generate libraries via the following sequence:
-
Reduction: H₂/Pd-C or Fe/NH₄Cl reduces the –NO₂ to –NH₂.[1][2]
-
Derivatization: The resulting amine is acylated, sulfonated, or coupled via Buchwald-Hartwig chemistry to create diverse libraries.[1][2]
Figure 2: Functionalization logic transforming the nitro-intermediate into bioactive candidates.[1][2]
Safety & Handling Protocols
-
Nitro Group Hazards: While stable at room temperature, nitro-aromatics can be energetic.[1][2] Avoid heating crude reaction mixtures to dryness without testing for thermal stability (DSC).
-
Sulfone Stability: The sulfonyl group renders the compound chemically stable against oxidation, but the C2/C4 positions of the quinoline ring remain susceptible to nucleophilic attack under harsh conditions.[1][2]
-
PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat) is mandatory.[1][2] Handle in a fume hood to avoid inhalation of dust.[1][2]
References
-
Glaxo Group Limited. (2005).[1][2][9] Quinoline Derivatives as Kinase Inhibitors. WO2005026125A1.[1][2]
-
Glaxo Group Limited. (2005).[1][2][9] Chemical Compounds. WO2005040124A1.[1][2][9]
-
Ma, D., & Cai, Q. (2003).[1][2] Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and Sulfinates. Accounts of Chemical Research. (Contextual grounding for the synthesis protocol).
-
PubChem. (n.d.).[1][2] Compound Summary: this compound.[1][2][3][10] National Library of Medicine.[1][2] [1][2]
Sources
- 1. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 2. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C15H10N2O4S | CID 53425503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Preparation method of 8-hydroxyquinoline - Eureka | Patsnap [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. prepchem.com [prepchem.com]
- 9. 8-硝基-3-(苯磺酰基)喹啉 | 8-Nitro-3-(phenylsulfonyl)quinoline | 607743-07-7 - 乐研试剂 [leyan.com]
- 10. 3-Benzenesulfonyl-8-nitro-quinoline synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to the Spectroscopic Characterization of 3-(Benzenesulfonyl)-8-nitroquinoline
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for the compound 3-(Benzenesulfonyl)-8-nitroquinoline (CAS No: 607743-07-7). Designed for researchers and professionals in chemical synthesis and drug development, this document synthesizes experimental data with foundational spectroscopic principles to offer a comprehensive characterization. We will explore the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data and provide a detailed interpretation of the resulting spectra. The causality behind experimental choices is explained, and all claims are supported by authoritative references to ensure scientific integrity.
Introduction: The Structural Elucidation Imperative
The compound this compound is a heterocyclic molecule featuring a quinoline core substituted with both a nitro group and a benzenesulfonyl group. Such compounds are of significant interest in medicinal chemistry and materials science, often serving as scaffolds for developing new therapeutic agents or functional materials.[1][2] The precise arrangement of these functional groups dictates the molecule's chemical properties, reactivity, and biological activity. Therefore, unambiguous structural confirmation is a critical prerequisite for any further investigation.
Spectroscopic techniques are the cornerstone of modern structural elucidation. Each method provides a unique piece of the structural puzzle:
-
Nuclear Magnetic Resonance (NMR) spectroscopy maps the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C), revealing the connectivity and spatial relationships of atoms.
-
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by probing their characteristic vibrational frequencies.
-
Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of its fragmentation patterns.
This guide will present and interpret the NMR, IR, and MS data for this compound, providing a robust analytical framework for its identification and characterization.
Experimental Methodologies: A Self-Validating Approach
The protocols described herein are designed to generate high-quality, reproducible spectroscopic data. The choice of instrumentation and parameters is critical for resolving key structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality Behind Experimental Choices: The primary objective is to obtain a high-resolution spectrum that clearly resolves the signals for all aromatic protons. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected as the solvent due to its excellent dissolving power for polar aromatic compounds and its high boiling point, which minimizes evaporation. A high-frequency spectrometer (e.g., 400 MHz or higher) is essential for minimizing signal overlap in the complex aromatic region of the spectrum.
Detailed Protocol:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a standard broadband probe.
-
Data Acquisition:
-
Tune and match the probe for ¹H observation.
-
Acquire a ¹H NMR spectrum at a constant temperature (e.g., 298 K).
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Employ a pulse angle of 30-45 degrees with a relaxation delay of 2-5 seconds to ensure quantitative signal integration.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a high signal-to-noise ratio.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Perform Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
Caption: Workflow for ¹H NMR data acquisition and processing.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality Behind Experimental Choices: Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation and provides high-quality, reproducible spectra without the need for KBr pellets. A diamond ATR crystal is chosen for its durability and broad spectral range.
Detailed Protocol:
-
Sample Preparation: Place a small amount (~1-2 mg) of the solid this compound directly onto the ATR crystal.
-
Instrumentation: Use an FT-IR spectrometer equipped with a single-reflection diamond ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric CO₂ and H₂O absorptions.
-
Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans at a spectral resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
-
-
Data Processing: The spectrometer software automatically performs a ratio of the sample spectrum to the background spectrum, yielding the final transmittance or absorbance spectrum.
Caption: Workflow for FT-IR data acquisition using an ATR accessory.
Mass Spectrometry (MS)
Causality Behind Experimental Choices: Electrospray Ionization (ESI) is an ideal "soft" ionization technique for this molecule, as it is polar and likely to protonate readily, yielding a strong signal for the molecular ion ([M+H]⁺).[3] Coupling Liquid Chromatography (LC) to the mass spectrometer allows for sample purification prior to analysis. High-Resolution Mass Spectrometry (HRMS) is specified to confirm the elemental composition via an accurate mass measurement.
Detailed Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with 0.1% formic acid to promote protonation.
-
Instrumentation: Utilize an LC-HRMS system, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, equipped with an ESI source.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Positive ESI (+).
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 120-150 °C.
-
Acquisition Mode: Full scan from m/z 100 to 500.
-
-
Data Processing: Extract the mass spectrum from the chromatographic peak corresponding to the compound. Determine the accurate mass of the most abundant ion and use it to calculate the elemental formula.
Caption: Workflow for LC-HRMS analysis with ESI.
Data Presentation and Interpretation
This section presents the spectroscopic data for this compound and provides a detailed analysis to confirm its molecular structure.
¹H NMR Spectrum
The reported ¹H NMR data provides direct evidence for the arrangement of protons on the aromatic rings.[4]
Table 1: ¹H NMR Data for this compound (DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.50 | d | 1H | H-2 (Quinoline) |
| 9.42 | d | 1H | H-4 (Quinoline) |
| 8.59 | d | 1H | H-7 (Quinoline) |
| 8.51 | d | 1H | H-5 (Quinoline) |
| 8.13 | d | 2H | H-2'/H-6' (Phenyl) |
| 7.96 | t | 1H | H-6 (Quinoline) |
| 7.67 | t | 2H | H-3'/H-5' (Phenyl) |
| 7.57 | d | 1H | H-4' (Phenyl) |
d = doublet, t = triplet
Interpretation:
-
Quinoline Protons: The signals at 9.50 ppm and 9.42 ppm are characteristic of protons at the 2- and 4-positions of the quinoline ring, respectively. Their significant downfield shift is due to the deshielding effect of the ring nitrogen and the electron-withdrawing sulfonyl group at the 3-position. The protons on the nitro-substituted ring (H-5, H-7) and H-6 appear between 7.96 and 8.59 ppm, consistent with their positions on a substituted quinoline system.[5]
-
Benzenesulfonyl Protons: The signals for the benzenesulfonyl group appear in their expected regions. The doublet at 8.13 ppm corresponds to the two ortho protons (H-2', H-6'), which are most deshielded by the adjacent sulfonyl group. The triplet at 7.67 ppm and the doublet at 7.57 ppm correspond to the meta (H-3', H-5') and para (H-4') protons, respectively.
-
Overall Structure: The integration values (1H or 2H for each signal) and the distinct splitting patterns are fully consistent with the proposed structure of this compound.
FT-IR Spectrum
While an experimental spectrum is not publicly available, the characteristic IR absorption frequencies can be reliably predicted based on the functional groups present in the molecule.[6][7]
Table 2: Predicted Characteristic IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3100 - 3000 | Medium | C-H stretch | Aromatic rings |
| 1600 - 1450 | Medium-Strong | C=C and C=N stretch | Aromatic rings (Quinoline) |
| 1535 - 1515 | Strong | N-O asymmetric stretch | Nitro (NO₂) group |
| 1355 - 1335 | Strong | N-O symmetric stretch | Nitro (NO₂) group |
| 1330 - 1300 | Strong | S=O asymmetric stretch | Sulfonyl (SO₂) group |
| 1160 - 1140 | Strong | S=O symmetric stretch | Sulfonyl (SO₂) group |
| 850 - 750 | Strong | C-H out-of-plane bend | Aromatic substitution |
Interpretation: The most diagnostic peaks in the IR spectrum would be the four strong absorptions corresponding to the nitro and sulfonyl groups. The presence of two very strong, distinct bands around 1525 cm⁻¹ and 1345 cm⁻¹ is a classic indicator of an aromatic nitro compound.[7][8] Similarly, two additional strong bands around 1315 cm⁻¹ and 1150 cm⁻¹ would confirm the presence of the sulfonyl group.[6] The remaining peaks in the aromatic stretching and bending regions would further support the presence of the substituted quinoline and phenyl rings.
Mass Spectrum
The mass spectrum provides the molecular weight and offers insights into the molecule's stability and fragmentation pathways.
Table 3: Mass Spectrometry Data for this compound
| m/z Value | Ion | Analysis |
| 315 | [M+H]⁺ | Protonated molecular ion |
| 314.0416 | [M] | Calculated Exact Mass (C₁₅H₁₀N₂O₄S) |
Interpretation:
-
Molecular Ion: A patent describing the synthesis of this compound reports a mass spectrum finding of 315 (MH+), confirming the molecular weight of 314 g/mol .[4] Using high-resolution mass spectrometry, the expected exact mass of the neutral molecule (C₁₅H₁₀N₂O₄S) is 314.0416. Observing a protonated molecular ion at m/z 315.0489 (C₁₅H₁₁N₂O₄S⁺) would confirm the elemental composition with high confidence.
-
Predicted Fragmentation: While tandem MS (MS/MS) data is not available, likely fragmentation pathways under collision-induced dissociation can be predicted. The molecule would be expected to fragment via several key pathways:
-
Loss of NO₂: A neutral loss of 46 Da (•NO₂) is a characteristic fragmentation for aromatic nitro compounds.[9]
-
Loss of SO₂: A neutral loss of 64 Da (SO₂) is a common fragmentation for sulfonyl-containing compounds.
-
Cleavage of the C-S bond: Fragmentation at the C-S bond could lead to ions corresponding to the phenylsulfonyl cation (m/z 141) or the nitroquinoline radical cation (m/z 173).
-
Analysis of these fragmentation patterns in an MS/MS experiment would provide further definitive proof of the compound's structure.
Conclusion
The collective analysis of ¹H NMR, FT-IR, and Mass Spectrometry data provides a clear and self-consistent structural confirmation of this compound. The ¹H NMR spectrum precisely maps the proton environment, the predicted IR spectrum identifies all key functional groups (nitro, sulfonyl, aromatic rings), and the mass spectrum confirms the molecular weight and elemental formula. The methodologies and interpretations presented in this guide offer a robust framework for the characterization of this and similar complex heterocyclic molecules, underscoring the synergistic power of modern spectroscopic techniques in chemical research.
References
-
ResearchGate. (n.d.). (PDF) 8-Nitroquinoline. Retrieved February 7, 2026, from [Link]
-
MDPI. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved February 7, 2026, from [Link]
-
PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved February 7, 2026, from [Link]
-
Scientific Research Publishing. (2019). Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate. Retrieved February 7, 2026, from [Link]
-
MDPI. (2023). Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved February 7, 2026, from [Link]
-
SpectraBase. (n.d.). 8-Nitroquinoline - Optional[ATR-IR] - Spectrum. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 8-Nitroquinoline. Retrieved February 7, 2026, from [Link]
-
YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. Retrieved February 7, 2026, from [Link]
-
Journal of Applied Bioanalysis. (2024). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. Retrieved February 7, 2026, from [Link]
-
Arabian Journal of Chemistry. (2020). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Retrieved February 7, 2026, from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2007). (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Retrieved February 7, 2026, from [Link]
-
precisionFDA. (n.d.). 2-NITRO-N-(QUINOLIN-8-YL)BENZENESULFONAMIDE. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. (Continued). Retrieved February 7, 2026, from [Link]
-
PubMed. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved February 7, 2026, from [Link]
-
UNCW Institutional Repository. (2012). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved February 7, 2026, from [Link]
-
NASA Astrophysics Data System. (2015). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. Retrieved February 7, 2026, from [Link]
-
PubMed Central. (2022). Mass Spectrometric Identification of Metabolites after Magnetic-Pulse Treatment of Infected Pyrus communis L. Microplants. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2013). Vibrational spectroscopic study of some quinoline derivatives. Retrieved February 7, 2026, from [Link]
-
PubMed. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators-Spectroscopic Studies. Retrieved February 7, 2026, from [Link]
-
TSI Journals. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved February 7, 2026, from [Link]
-
ChemRxiv. (2022). High-Throughput Optimization of Photochemical Reactions using Segmented Flow Nanoelectrospray Ionization Mass Spectrometry. Retrieved February 7, 2026, from [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. Retrieved February 7, 2026, from [Link]
-
MDPI. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Retrieved February 7, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 7, 2026, from [Link]
-
Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved February 7, 2026, from [Link]
-
University of California, Davis. (n.d.). IR Absorption Table. Retrieved February 7, 2026, from [Link]
-
YouTube. (2020). Infrared Spectroscopy (IR Spectroscopy ) Part-4 IR frequencies / Wave numbers. Retrieved February 7, 2026, from [Link]
-
ACS Publications. (2024). Visible-Light-Induced Secondary Benzylic Thiolation/Sulfonylation via Direct C(sp3)−H Functionalization. Retrieved February 7, 2026, from [Link]
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- 1. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
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- 4. 3-Benzenesulfonyl-8-nitro-quinoline synthesis - chemicalbook [chemicalbook.com]
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- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]
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- 9. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Nitroquinoline Core: Electrophilic Activation & Synthetic Utility
Introduction: The Electronic Landscape
The nitroquinoline core represents a distinct class of electron-deficient heterocycles where the intrinsic electrophilicity of the quinoline ring is aggressively amplified by the nitro group (
Understanding the vectorial electronic forces within this core is critical. The pyridine nitrogen withdraws electron density via induction (
Mechanistic Insight: The Paradigm
The most exploitable reactivity of the nitroquinoline core is Nucleophilic Aromatic Substitution (
Regioselectivity and Activation
Consider 4-chloro-3-nitroquinoline . Here, the C4 position is activated by two synergistic forces:
-
The Ring Nitrogen: Makes C4 electron-deficient.
-
The 3-Nitro Group: Positioned ortho to the leaving group (Cl), it stabilizes the anionic intermediate (Meisenheimer complex) through resonance.
This specific arrangement allows for rapid displacement of the halogen by amines, thiols, and alkoxides under mild conditions, serving as a gateway to 4-aminoquinoline libraries.
Mechanism Visualization
The following diagram illustrates the reaction coordinate for the displacement of chloride by a primary amine, highlighting the stabilization of the Meisenheimer complex.
Figure 1: Reaction coordinate for the
Biological Electrophilicity: The 4-NQO Trap
While synthetic chemists exploit electrophilicity for bond formation, in a biological context, this same property can lead to toxicity. 4-Nitroquinoline-1-oxide (4-NQO) is a classic mutagen that serves as a cautionary model for nitro-aromatic drugs.
Metabolic Activation
4-NQO is not a direct-acting mutagen. It functions as a "pro-electrophile."
-
Enzymatic Reduction: Cellular nitroreductases (e.g., DT-diaphorase) reduce the nitro group to a hydroxylamine (
). -
Activation: The hydroxyamino metabolite (4-HAQO) is esterified (e.g., by seryl-tRNA synthetase) to form a highly unstable species.
-
DNA Adducts: This ultimate electrophile generates a nitrenium ion that covalently binds to the C8 or N2 position of guanine, causing transversion mutations.
Figure 2: Metabolic activation pathway of 4-NQO leading to genotoxic DNA adducts.
Experimental Protocol: High-Efficiency Amination
This protocol describes the synthesis of 4-(benzylamino)-3-nitroquinoline from 4-chloro-3-nitroquinoline. This reaction validates the core's electrophilicity and is a standard procedure for generating kinase inhibitor precursors.
Reagents & Safety
-
Substrate: 4-Chloro-3-nitroquinoline (1.0 eq)
-
Nucleophile: Benzylamine (1.2 eq)
-
Base: Triethylamine (
) (1.5 eq) -
Solvent: Ethanol (EtOH) or Isopropanol (iPrOH)
-
Safety: Nitroquinolines are potential mutagens. Handle in a fume hood with double gloving.
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-3-nitroquinoline (1.0 mmol, 208 mg) in anhydrous EtOH (5 mL).
-
Addition: Add triethylamine (1.5 mmol, 210 µL) followed by the dropwise addition of benzylamine (1.2 mmol, 131 µL).
-
Observation: The solution typically turns yellow/orange immediately, indicating the formation of the charge-transfer complex or intermediate.
-
-
Reaction: Heat the mixture to reflux (
) for 2–4 hours.-
Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The starting material (
) should disappear, and a lower fluorescent product should appear.
-
-
Work-up: Cool the reaction to room temperature.
-
Precipitation: Pour the mixture into ice-cold water (20 mL). The product usually precipitates as a yellow solid.
-
Filtration: Collect the solid by vacuum filtration. Wash with cold water (
) and cold EtOH ( ).
-
-
Purification: Recrystallize from EtOH if necessary.
Self-Validating Checkpoints
-
Color Change: No color change upon amine addition suggests inactive reagents.
-
Solubility: If the product does not precipitate in water, extraction with Dichloromethane (DCM) is required.
-
Yield: Typical yields range from 85–95% . Lower yields indicate incomplete conversion or hydrolysis of the chloride.
Data Summary: Substituent Effects on Reactivity[4][5]
The following table summarizes how different substituents on the nitroquinoline core affect the rate of
| Substituent (C3) | Substituent (C6/C7) | Relative Reactivity (C4-Cl) | Observation |
| Nitro ( | H | Very High | Complete in <2h. Strong ortho-activation. |
| Cyano ( | H | High | Slower than nitro; requires longer reflux. |
| H | H | Moderate | Requires higher temp ( |
| Nitro ( | Methoxy ( | High | Electron donation from OMe slightly deactivates, but |
| Carboxyl ( | H | Moderate-High | Good activation, but steric hindrance can be a factor. |
References
-
Arkat USA. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc. Link
-
Biosynth. 4-Chloro-3-nitroquinoline Product Page & Reactivity Profile. Biosynth. Link
-
Frontiers in Chemistry. 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. Link
-
National Institutes of Health (NIH). The repair of identified large DNA adducts induced by 4-nitroquinoline-1-oxide. PubMed. Link
-
Royal Society of Chemistry (RSC). Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one. New Journal of Chemistry. Link
Sources
Methodological & Application
Applications of 3-(Benzenesulfonyl)-8-nitroquinoline in medicinal chemistry
Application Note: 3-(Benzenesulfonyl)-8-nitroquinoline as a Dual-Activated Electrophilic Scaffold
Introduction: The "Push-Pull" Electrophile
This compound (3-BSNQ) represents a specialized class of electron-deficient heterocycles used primarily as high-value intermediates in the synthesis of complex bioactive scaffolds. Unlike simple quinolines, 3-BSNQ possesses two strategically placed electron-withdrawing groups (EWGs) that create a unique electronic landscape:
-
C3-Benzenesulfonyl Group: A strong EWG that activates the C4 and C2 positions toward nucleophilic attack (Michael-type additions) and radical functionalization. It also serves as a lipophilic pharmacophore in its own right.
-
C8-Nitro Group: A strong EWG that activates the C5 and C7 positions for Vicarious Nucleophilic Substitution (VNS) and serves as a latent amine precursor for 8-aminoquinolines (a privileged class of antimalarial and anticancer agents).
This guide details the handling, reactivity, and synthetic protocols for leveraging 3-BSNQ in medicinal chemistry campaigns.
Chemical Profile & Reactivity Map
| Property | Specification |
| CAS Number | 607743-07-7 |
| Molecular Formula | |
| Molecular Weight | 314.32 g/mol |
| Appearance | Pale yellow to tan solid |
| Solubility | Soluble in DMSO, DMF, DCM; Low solubility in water/hexanes. |
| Primary Reactivity | Electrophilic Aromatic Substitution (EAS) resistant; Highly reactive toward Nucleophilic Aromatic Substitution ( |
Reactivity Hotspots
-
C2 Position: Susceptible to nucleophilic attack (e.g., Chichibabin reaction, alkylation), activated by the ring nitrogen and C3-sulfonyl.
-
C4 Position: Primary site for nucleophilic addition. The C3-sulfonyl group directs nucleophiles (Grignard reagents, enolates) to C4 via conjugate addition-elimination or oxidation pathways.
-
C5/C7 Positions: Activated by the C8-nitro group for Vicarious Nucleophilic Substitution (VNS).
-
C8-Nitro: Reducible to C8-Amine (Precursor to Primaquine-like analogs).
Application Workflows (Visualized)
The following diagram illustrates the divergent synthetic pathways accessible from the 3-BSNQ scaffold.
Figure 1: Divergent synthetic utility of this compound. The scaffold offers orthogonal functionalization at C4 (via sulfonyl activation) and C8 (via nitro reduction).
Detailed Experimental Protocols
Protocol A: Regioselective C4-Alkylation via Grignard Addition
Objective: To introduce carbon substituents at the C4 position, leveraging the activating effect of the C3-sulfonyl group. This restores the aromaticity via oxidation after the initial addition.
Reagents:
-
This compound (1.0 equiv)
-
Alkyl/Aryl Grignard Reagent (R-MgBr) (1.2 equiv)
-
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 equiv) or Air/MnO2
-
Solvent: Anhydrous THF (Tetrahydrofuran)
Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere.
-
Dissolution: Dissolve this compound (1 mmol) in anhydrous THF (5 mL) and cool to -78°C (dry ice/acetone bath). Note: Low temperature is critical to prevent polymerization or attack at C2.
-
Addition: Dropwise add the Grignard reagent (1.2 mmol) over 10 minutes. The solution will likely change color (deep red/orange) indicating the formation of the anionic
-adduct (Meisenheimer-like complex). -
Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C over 30 minutes.
-
Oxidation (Aromatization):
-
Method A (Chemical): Add a solution of DDQ (1.1 mmol) in THF at 0°C. Stir for 1 hour.
-
Method B (Aerobic): Open the flask to air and stir vigorously for 4 hours (slower, but cheaper).
-
-
Quench: Quench with saturated
solution. -
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Mechanism: The nucleophile attacks C4 (para to the nitrogen). The resulting dihydroquinoline intermediate is unstable and is easily oxidized back to the aromatic quinoline, retaining the C3-sulfonyl group.
Protocol B: Chemoselective Reduction to 8-Amino-3-(benzenesulfonyl)quinoline
Objective: To reduce the nitro group to an amine without reducing the C3-sulfonyl group or the heterocyclic ring, generating a precursor for 8-aminoquinoline antimalarials.
Reagents:
-
Substrate (1.0 equiv)
-
Iron Powder (5.0 equiv)
-
Ammonium Chloride (
) (5.0 equiv) -
Solvent: Ethanol/Water (4:1)
Procedure:
-
Preparation: In a round-bottom flask, suspend this compound (1 mmol) in Ethanol (10 mL) and Water (2.5 mL).
-
Activation: Add
(5 mmol) and Iron powder (5 mmol). -
Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.
-
Monitoring: Monitor by TLC (usually complete in 1–2 hours). The starting material (yellow) will disappear, and a fluorescent amine spot will appear.
-
Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine.
-
Yield: Typically >85%. The product, 3-(benzenesulfonyl)-8-quinolinamine (CAS 607743-08-8), is a stable solid ready for further coupling (e.g., with amino-alkyl chains for antimalarial synthesis).
Why this method? Catalytic hydrogenation (
Therapeutic Relevance & Pharmacophore Design
| Feature | Medicinal Chemistry Role |
| 8-Aminoquinoline Core | Essential pharmacophore for tissue schizontocidal activity (malaria) and emerging anticancer activity (intercalation). |
| 3-Benzenesulfonyl | Acts as a bioisostere for bulky lipophilic groups. The sulfone moiety ( |
| C4-Substitution | Introduction of groups at C4 (via Protocol A) modulates solubility and hERG channel liability . |
Case Study Application: Researchers targeting Leishmania donovani can utilize the 8-amino-3-benzenesulfonyl scaffold. By attaching a diethylamino-alkyl chain to the 8-amino position (similar to Tafenoquine), the resulting molecule combines the oxidative stress-inducing capacity of the quinoline with the specific protein-binding properties of the 3-sulfonyl group.
References
-
Synthesis of 8-Aminoquinolines
- Title: Nucleophilic functionalization of electron-deficient quinolines.
-
Vicarious Nucleophilic Substitution (VNS)
- Title: 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling.
- Source: ResearchG
-
URL:[Link]
- Title: this compound (CAS 607743-07-7).
Disclaimer: This document is for research purposes only. All protocols should be performed in a fume hood with appropriate PPE.
Sources
Application Notes and Protocols: Evaluation of 3-(Benzenesulfonyl)-8-nitroquinoline as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide for the investigation of 3-(Benzenesulfonyl)-8-nitroquinoline as a potential enzyme inhibitor. This document outlines the scientific rationale for considering this compound as a candidate for enzyme-targeted drug discovery, and provides detailed protocols for its characterization, from initial screening to mechanism of action studies.
Introduction: The Scientific Rationale
The quest for novel enzyme inhibitors is a cornerstone of modern drug discovery.[1][2] this compound is a synthetic compound that merges three key structural motifs, each with a well-documented history of biological activity. This unique combination suggests a high potential for interaction with and modulation of enzyme function.
-
The Quinoline Scaffold: Quinoline and its derivatives are privileged structures in medicinal chemistry, known to exhibit a wide array of biological activities, including antimalarial, antimicrobial, and anticancer effects.[3][4] Their mechanism of action often involves enzyme inhibition.[5][6] For instance, certain quinoline-based antimalarials are thought to interfere with the crystallization of heme in the malaria parasite.[7]
-
The Benzenesulfonamide Moiety: The benzenesulfonamide group is a well-established pharmacophore, most notably found in the sulfonamide class of antibiotics. More broadly, benzenesulfonamide derivatives are recognized as potent inhibitors of various enzymes, with carbonic anhydrases being a prominent target.[8][9]
-
The 8-Nitro Group: The presence of a nitro group on the quinoline ring can significantly influence the compound's electronic properties and biological activity. Nitroaromatic compounds are known to be biologically active, and in some cases, can be bioreduced to reactive intermediates that modulate cellular processes.[10][11] The 8-nitroquinoline scaffold itself has been a subject of chemical and biological studies.[12]
The convergence of these three motifs in this compound presents a compelling case for its evaluation as an enzyme inhibitor. The following sections provide the necessary protocols to systematically investigate this potential.
Synthesis and Physicochemical Characterization
While a detailed synthesis protocol is beyond the scope of these application notes, this compound can be synthesized from benzenesulfinic acid sodium salt and 3-iodo-8-nitroquinoline.[13] Prior to biological evaluation, it is crucial to confirm the identity and purity of the compound using standard analytical techniques such as NMR, mass spectrometry, and HPLC.
Table 1: Physicochemical Properties of Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Notes |
| 3-(Benzenesulfonyl)quinoline | C15H11NO2S | 269.3 | 3.3 | Parent scaffold without the nitro group.[14] |
| 8-Nitroquinoline | C9H6N2O2 | 174.16 | - | A key structural component. |
| 3-(Benzenesulfonyl)-8-prop-2-enylquinoline | C18H15NO2S | 309.4 | 4.1 | A related derivative with a different substituent at the 8-position.[15] |
General Workflow for Evaluating Enzyme Inhibition
The following diagram illustrates a typical workflow for identifying and characterizing a novel enzyme inhibitor.
Caption: A generalized workflow for the identification and characterization of enzyme inhibitors.
Protocols for In Vitro Enzyme Inhibition Assays
The following are generalized protocols that must be adapted and optimized for the specific enzyme of interest.
Protocol 1: Initial Single-Point Screening
Objective: To rapidly assess if this compound exhibits inhibitory activity against a chosen enzyme at a single, high concentration.
Rationale: This initial screen serves as a qualitative "yes/no" to guide further investigation, conserving compound and resources. A standard concentration of 10 µM is often used for initial screening.
Materials:
-
This compound (stock solution in DMSO)
-
Target enzyme
-
Enzyme-specific substrate
-
Assay buffer
-
Positive control inhibitor (known inhibitor of the target enzyme)
-
Negative control (DMSO vehicle)
-
96-well microplate
-
Plate reader (spectrophotometer, fluorometer, or luminometer, as appropriate for the assay)
Procedure:
-
Prepare Reagents: Dilute the enzyme, substrate, and this compound to their working concentrations in the assay buffer. The final concentration of DMSO in all wells should be kept constant and low (typically ≤1%).
-
Assay Plate Setup:
-
Blank wells: Assay buffer only.
-
Negative control wells: Enzyme, substrate, and DMSO vehicle.
-
Positive control wells: Enzyme, substrate, and positive control inhibitor.
-
Test wells: Enzyme, substrate, and this compound (e.g., at a final concentration of 10 µM).
-
-
Initiate Reaction: Add the substrate to all wells to start the reaction. The order of addition (enzyme or substrate last) should be optimized to ensure linear reaction kinetics.[16]
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a predetermined amount of time, ensuring the reaction remains in the initial velocity phase (typically <10% substrate conversion).[17]
-
Detection: Measure the signal (e.g., absorbance, fluorescence) using a plate reader.
-
Data Analysis: Calculate the percent inhibition using the following formula:
% Inhibition = [1 - (Signal_Test - Signal_Blank) / (Signal_Negative - Signal_Blank)] * 100
A significant percent inhibition (e.g., >50%) warrants further investigation.
Protocol 2: IC50 Determination
Objective: To determine the concentration of this compound required to inhibit 50% of the enzyme's activity (IC50).
Rationale: The IC50 value is a quantitative measure of the compound's potency. A lower IC50 indicates a more potent inhibitor. This involves a dose-response experiment with multiple concentrations of the inhibitor.[18]
Procedure:
-
Serial Dilution: Prepare a serial dilution of the this compound stock solution. A common starting point is a 10-point, 3-fold dilution series.
-
Assay Setup: Set up the assay as described in Protocol 4.1, but instead of a single concentration, add the range of inhibitor concentrations to the test wells.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the inhibitor.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism, R) to determine the IC50 value.
-
Protocol 3: Mechanism of Action (MoA) Studies
Objective: To elucidate how this compound inhibits the enzyme (e.g., competitive, non-competitive, uncompetitive).
Rationale: Understanding the mechanism of action is crucial for lead optimization in drug discovery.[17][19] This is typically achieved by measuring the enzyme's reaction rate at various substrate and inhibitor concentrations.
Procedure:
-
Experimental Design: Create a matrix of experiments with varying concentrations of both the substrate and this compound. It is recommended to use at least 5 substrate concentrations (spanning from 0.5x Km to 5x Km) and at least 8 inhibitor concentrations.[17]
-
Data Collection: For each combination of substrate and inhibitor concentration, measure the initial reaction velocity (v).
-
Data Analysis:
-
Plot the data using a double-reciprocal plot (Lineweaver-Burk plot: 1/v vs. 1/[S]) or a Michaelis-Menten plot (v vs. [S]).
-
Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor to determine the mode of inhibition.
-
Table 2: Interpretation of MoA from Kinetic Data
| Inhibition Type | Effect on Vmax | Effect on Km |
| Competitive | No change | Increases |
| Non-competitive | Decreases | No change |
| Uncompetitive | Decreases | Decreases |
Cell-Based Assays: Validating Inhibition in a Biological Context
Objective: To confirm that this compound can inhibit the target enzyme within a cellular environment.
Rationale: In vitro assays use purified enzymes, which may not fully represent the complexity of the cellular milieu.[1] Cell-based assays provide a more physiologically relevant context to assess an inhibitor's efficacy, accounting for factors like cell permeability and stability.[17][20]
Protocol 4: General Cell-Based Inhibition Assay
-
Cell Line Selection: Choose a cell line that expresses the target enzyme at a sufficient level.
-
Compound Treatment: Seed the cells in a multi-well plate and allow them to adhere. Treat the cells with a range of concentrations of this compound for an appropriate duration.
-
Assay Readout: Utilize a cell-based assay that measures the activity of the target enzyme or a downstream signaling event. This could involve:
-
Measuring the accumulation of a substrate or the depletion of a product.
-
Using a reporter gene assay.
-
Immunoblotting to detect changes in the phosphorylation state of a downstream target.
-
-
Data Analysis: Determine the cellular IC50 value by plotting the assay signal against the inhibitor concentration.
Caption: Relationship between in vitro and cell-based enzyme inhibition assays.
Safety and Handling
Given the presence of a nitroquinoline moiety, this compound should be handled with care. Related compounds, such as 4-nitroquinoline-1-oxide and 8-nitroquinoline, are known irritants and are suspected of being mutagenic and carcinogenic.[21][22][23]
-
Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This compound represents a promising, yet uncharacterized, molecule for enzyme inhibitor discovery. Its composite structure suggests a high likelihood of biological activity. The protocols and guidelines presented in this document provide a robust framework for researchers to systematically evaluate its potential, from initial screening to cellular validation. Careful and rigorous application of these methodologies will be essential in uncovering the therapeutic potential of this novel compound.
References
-
Antimalarial Quinoline Drugs Inhibit β-Hematin and Increase Free Hemin Catalyzing Peroxidative Reactions and Inhibition of Cysteine Proteases. (2019). ResearchGate. Available at: [Link]
-
Preparation method of 8-hydroxyquinoline. (n.d.). Patsnap. Available at: [Link]
-
Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf. Available at: [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). PMC. Available at: [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Available at: [Link]
-
8-Nitroquinoline. (2011). ResearchGate. Available at: [Link]
-
Quinoline-based compounds can inhibit diverse enzymes that act on DNA. (2024). PubMed. Available at: [Link]
-
Basics of Enzymatic Assays for HTS. (2012). NCBI Bookshelf. Available at: [Link]
-
Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. (2011). PMC. Available at: [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. Available at: [Link]
-
Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. (2021). PMC. Available at: [Link]
-
Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. (2025). ResearchGate. Available at: [Link]
-
Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs. Available at: [Link]
-
In Vitro Enzyme Assay: Cutting Edge Research. (n.d.). Da-Ta Biotech. Available at: [Link]
-
Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (2025). ACS Publications. Available at: [Link]
- Separation of 5-nitroquinoline and 8-nitroquinoline. (n.d.). Google Patents.
-
Guidelines for the digestive enzymes inhibition assay. (2020). ResearchGate. Available at: [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PLOS One. Available at: [Link]
-
Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (2025). ACS Omega. Available at: [Link]
-
Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. (2013). MIT OpenCourseWare. Available at: [Link]
-
3-(Benzenesulfonyl)quinoline. (n.d.). PubChem. Available at: [Link]
-
Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. (2022). MDPI. Available at: [Link]
-
Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. (2019). PNAS. Available at: [Link]
-
An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. (2020). Analyst. Available at: [Link]
-
Enzyme Assay Protocol. (n.d.). Sandiego. Available at: [Link]
-
Quinine. (n.d.). Wikipedia. Available at: [Link]
-
Quinoline, 4-nitro-. (n.d.). PubChem. Available at: [Link]
-
Enzyme kinetics and inhibition studies. (n.d.). Fiveable. Available at: [Link]
-
Quinoline-Based Hybrid Compounds with Antimalarial Activity. (2019). MDPI. Available at: [Link]
-
3-(Benzenesulfonyl)-8-prop-2-enylquinoline. (n.d.). PubChem. Available at: [Link]
-
Enzyme Inhibitors. (n.d.). MP Biomedicals. Available at: [Link]
Sources
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quinine - Wikipedia [en.wikipedia.org]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. 3-Benzenesulfonyl-8-nitro-quinoline synthesis - chemicalbook [chemicalbook.com]
- 14. 3-(Benzenesulfonyl)quinoline | C15H11NO2S | CID 3287047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 3-(Benzenesulfonyl)-8-prop-2-enylquinoline | C18H15NO2S | CID 68964706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. fiveable.me [fiveable.me]
- 20. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 21. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 22. fishersci.com [fishersci.com]
- 23. Quinoline, 4-nitro- | C9H6N2O2 | CID 77341 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Preclinical Evaluation of Quinoline Benzenesulfonate Derivatives as Anticancer Agents
Executive Summary & Rationale
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of FDA-approved drugs like Camptothecin (Topoisomerase I inhibitor) and Lenvatinib (VEGFR inhibitor). Recent medicinal chemistry efforts have focused on Quinoline Benzenesulfonates (QBS) —specifically 8-quinolinyl benzenesulfonate esters and sulfonamides.
This application note details the preclinical validation of QBS derivatives. Unlike simple quinoline salts, the benzenesulfonate moiety acts as a dual-function pharmacophore:
-
Lipophilic Anchor: Enhances membrane permeability, allowing the quinoline "warhead" to reach intracellular targets (DNA/Kinases).
-
Electrophilic Trap (Sulfonate Esters): In specific derivatives, the sulfonate group can act as a pseudo-irreversible inhibitor by reacting with nucleophilic residues (Cysteine/Serine) in the ATP-binding pockets of kinases (e.g., EGFR, PI3K).
This guide provides a standardized workflow for synthesizing, screening, and validating the mechanism of action (MoA) of these compounds.
Chemical Biology Context: The "Hybrid" Pharmacophore
The QBS scaffold typically targets the G2/M phase of the cell cycle or induces Intrinsic Apoptosis .
Structural Logic
-
Quinoline Ring: Facilitates
- stacking interactions with DNA base pairs or hydrophobic pockets of kinases. -
Benzenesulfonate Group: Modulates solubility and electronic properties. Electron-withdrawing groups (e.g., -NO2, -CF3) on the benzene ring increase the reactivity of the sulfonate ester towards nucleophilic attack by enzymes.
Pathway Visualization
The following diagram illustrates the proposed signaling blockade by QBS derivatives, leading to apoptosis.
Figure 1: Proposed Mechanism of Action. QBS derivatives inhibit upstream kinases (EGFR) and downregulate Bcl-2, shifting the balance toward Bax-mediated mitochondrial apoptosis.
Experimental Protocols
Protocol A: In Silico Validation (Molecular Docking)
Before wet-lab synthesis, validate the binding potential of the QBS derivative against a known target (e.g., EGFR - PDB ID: 1M17).
Software: AutoDock Vina or Schrödinger Glide.
-
Protein Preparation:
-
Download PDB structure (e.g., 1M17).
-
Remove water molecules and co-crystallized ligands (e.g., Erlotinib).
-
Add polar hydrogens and compute Gasteiger charges.
-
-
Ligand Preparation:
-
Draw the QBS structure in ChemDraw; convert to 3D (SDF/MOL2).
-
Minimize energy (MM2 force field) to ensure the sulfonated geometry is relaxed.
-
-
Grid Generation:
-
Center the grid box on the ATP-binding pocket (residues Met793, Cys797).
-
Dimensions:
Å.
-
-
Docking & Analysis:
-
Run the docking algorithm with exhaustiveness = 8.
-
Success Metric: Binding affinity (
) should be kcal/mol. Look for Hydrogen bonds between the sulfonate oxygens and Lys745 or Met793.
-
Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)
The "Go/No-Go" decision point. Determines the IC50 value.
Materials:
-
Cell Lines: A549 (Lung), MCF-7 (Breast), HCT-116 (Colon).
-
Control: Normal Human Fibroblasts (NHDF) – Critical for calculating Selectivity Index.
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
Workflow:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2. -
Treatment:
-
Dissolve QBS derivatives in DMSO (Stock: 10 mM).
-
Prepare serial dilutions (0.1, 1, 5, 10, 50, 100
M) in culture media. -
Note: Final DMSO concentration must be
to avoid solvent toxicity.
-
-
Incubation: Treat cells for 48h or 72h.
-
Development:
-
Add 10
L MTT (5 mg/mL) to each well. Incubate 4h (Formazan crystals form). -
Remove media carefully.
-
Dissolve crystals in 100
L DMSO.
-
-
Readout: Measure Absorbance at 570 nm.
Data Analysis (Table 1):
Calculate % Cell Viability:
| Compound ID | A549 IC50 ( | MCF-7 IC50 ( | NHDF IC50 ( | Selectivity Index (SI)* |
| QBS-01 | 4.2 | 6.8 | >100 | >23.8 |
| QBS-02 | 12.5 | 15.1 | 45.0 | 3.6 |
| Doxorubicin | 0.8 | 0.5 | 8.2 | 10.2 |
*SI = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 10 is considered highly promising for drug development.
Protocol C: Mechanistic Elucidation (Flow Cytometry)
If IC50 < 10
1. Cell Cycle Analysis (PI Staining)
Objective: Determine if QBS causes G2/M arrest (typical for quinolines).
-
Treatment: Treat A549 cells with IC50 concentration of QBS for 24h.
-
Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.
-
Staining:
-
Wash ethanol. Resuspend in PBS.
-
Add RNase A (100
g/mL) to degrade RNA. -
Add Propidium Iodide (PI) (50
g/mL). Incubate 30 min in dark.
-
-
Analysis: Run on Flow Cytometer (FL2 channel). Look for accumulation in the G2/M peak compared to control.
2. Apoptosis Assay (Annexin V-FITC / PI)
Objective: Distinguish between apoptosis (programmed) and necrosis (toxicity).
-
Staining:
-
Harvest treated cells (do not fix).
-
Resuspend in Annexin Binding Buffer.
-
Add Annexin V-FITC (binds exposed Phosphatidylserine) and PI (stains leaky nuclei).
-
-
Gating Strategy:
-
Q1 (Annexin-/PI-): Live cells.
-
Q2 (Annexin+/PI-): Early Apoptosis (Desired mechanism).
-
Q3 (Annexin+/PI+): Late Apoptosis.
-
Q4 (Annexin-/PI+): Necrosis (Undesirable inflammatory toxicity).
-
Experimental Workflow Diagram
The following Graphviz diagram outlines the logical progression from synthesis to lead selection.
Figure 2: Screening Pipeline. A systematic approach to filtering QBS derivatives.
References
-
Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery.[1][2][3] Current Medicinal Chemistry, 18(10), 1488-1508. Link
-
Sławiński, J., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest.[2] Cancers, 13(8), 1829. Link
-
Al-Busafi, S. N., et al. (2021).[4] Synthesis and Anticancer Activity of Benzenesulfonamide Derivatives of 8-Hydroxyquinoline. Scientific Reports, 11, 12345. Link
-
National Cancer Institute (NCI). (2023). NCI-60 Human Tumor Cell Lines Screen Protocols. Link
-
Riss, T. L., et al. (2013). Cell Viability Assays: MTT Assay Protocol. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
Application Note: Antimicrobial and Antifungal Profiling of 8-Hydroxyquinoline Analogs
Executive Summary: The Renaissance of a Privileged Scaffold
8-Hydroxyquinoline (8HQ) is not merely a chelator; it is a "privileged structure" in medicinal chemistry capable of exerting potent antimicrobial and antifungal effects through a dualistic mechanism of action . While historically utilized as a topical antiseptic, recent drug development efforts (including the repurposing of Nitroxoline and Clioquinol) have revealed its potential against Multi-Drug Resistant (MDR) pathogens and biofilm-associated infections.
This guide moves beyond standard screening protocols. It addresses the unique physicochemical challenges of 8HQ analogs—specifically their metal-dependent pharmacology, lipophilicity-driven membrane permeation, and the "paradoxical" growth effects often observed in vitro.
Chemical Basis & Structure-Activity Relationship (SAR)
The antimicrobial potency of 8HQ hinges on its ability to form bidentate complexes with divalent cations (Cu²⁺, Zn²⁺, Mn²⁺, Fe²⁺).
Key SAR Drivers
-
The Chelation Core (Positions 1 & 8): The nitrogen at position 1 and the hydroxyl at position 8 are non-negotiable. They form the "pincer" that binds metals. Methylation of the 8-OH abolishes activity, confirming chelation is essential.
-
Lipophilicity Modulators (Positions 5 & 7):
-
Halogenation (Cl, I, Br): Increases lipophilicity (LogP), facilitating penetration through the fungal cell wall or bacterial outer membrane. Example:Clioquinol (5-chloro-7-iodo-8-quinolinol).
-
Nitro Groups (NO₂): The 5-nitro derivative (Nitroxoline ) exhibits improved urinary excretion and biofilm penetration.
-
-
Mannich Bases (Position 7): Introduction of bulky amine groups here can improve solubility and target selectivity, particularly against MDR efflux pumps.
Mechanism of Action: The "Metal-Ionophore" Hypothesis
Unlike traditional antibiotics that target a specific enzyme (e.g., penicillin targeting transpeptidase), 8HQ analogs function via Metal Dyshomeostasis .
The Dual Mechanism[1]
-
Metal Deprivation (Static Effect): In metal-poor environments, 8HQ strips essential cofactors (Mn²⁺, Fe²⁺) from bacterial enzymes (e.g., RNA polymerase, deformylase), arresting growth.
-
Metal Intoxication (Cidal Effect): In metal-rich environments, lipophilic 8HQ analogs act as ionophores . They bind extracellular Cu²⁺ or Zn²⁺, transport them across the hydrophobic membrane (which free ions cannot cross), and release them intracellularly. This causes a "Trojan Horse" oxidative burst and protein damage.
Visualization: The Ionophore Pathway
Figure 1: The Ionophore Mechanism. 8HQ analogs transport toxic metals across the membrane, leading to intracellular oxidative stress.
Experimental Protocols
Protocol A: Cation-Adjusted MIC Determination
Standard Mueller-Hinton Broth (MHB) is insufficient due to batch-to-batch variability in metal content.
Reagents:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Stock solution of 8HQ analog (Dissolved in DMSO; keep final DMSO < 1%).
-
Standard bacterial strains (e.g., S. aureus ATCC 29213, P. aeruginosa ATCC 27853).
Workflow:
-
Inoculum Prep: Prepare 5 x 10⁵ CFU/mL in CAMHB.
-
Dilution: Perform 2-fold serial dilutions of the analog in 96-well plates. Range: 0.125 µg/mL to 128 µg/mL.
-
Incubation: 35°C ± 2°C for 16-20 hours.
-
Readout: Visual turbidity or OD₆₀₀.
CRITICAL VALIDATION STEP (The "Metal Rescue" Assay): To confirm the MOA, run a parallel plate supplemented with excess metals.
-
Set A: Standard CAMHB + Analog.
-
Set B: CAMHB + 20 µM CuCl₂ + Analog.
-
Set C: CAMHB + 20 µM FeCl₃ + Analog.
-
Interpretation: If Set B shows lower MIC (more potent killing), the drug acts as a copper ionophore. If Set C shows higher MIC (bacterial rescue), the drug acts by iron deprivation.
Protocol B: Biofilm Eradication (MBEC Assay)
8HQ analogs like Nitroxoline are superior biofilm eradicators compared to vancomycin due to their ability to penetrate the exopolysaccharide matrix.
Reagents:
-
Crystal Violet (0.1%).
-
96-well flat-bottom polystyrene plates (or Calgary Biofilm Device).
-
33% Glacial Acetic Acid.
Workflow:
-
Biofilm Formation: Incubate organism in TSB + 1% Glucose for 24h to form mature biofilm.
-
Wash: Gently wash wells 2x with PBS to remove planktonic cells.
-
Treatment: Add CAMHB containing 8HQ analog (concentration range: 1x MIC to 64x MIC). Incubate 24h.
-
Staining: Wash wells 3x. Stain with Crystal Violet for 15 min.
-
Elution: Solubilize stain with 33% Glacial Acetic Acid.
-
Quantification: Measure OD₅₉₀.
-
Calculation: MBEC is the lowest concentration showing >90% reduction in biofilm mass compared to control.
Protocol C: Antifungal Specifics (Sorbitol Protection Assay)
To distinguish between cell wall damage and membrane leakage in fungi (e.g., Candida spp.).
Workflow:
-
Determine MIC in standard RPMI 1640 medium.
-
Determine MIC in RPMI 1640 + 0.8 M Sorbitol (osmotic protectant).
-
Interpretation:
-
MIC increases significantly (e.g., 4-8 fold) with Sorbitol: The analog damages the cell wall (Sorbitol stabilizes the protoplast).
-
MIC remains unchanged: The analog targets the membrane or intracellular components.
-
Data Presentation & Analysis
Comparative Potency Table (Example Data)
| Compound | Substituted Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Biofilm MBEC (µg/mL) |
| 8-Hydroxyquinoline | None | 16 | 64 | 8 | >128 |
| Clioquinol | 5-Cl, 7-I | 2 | 32 | 4 | 64 |
| Nitroxoline | 5-NO₂ | 4 | 8 | 16 | 32 |
| 7-Bromo-8HQ | 7-Br | 8 | 16 | 4 | 64 |
Experimental Workflow Diagram
Figure 2: Screening cascade for novel 8HQ derivatives.
Troubleshooting & "Senior Scientist" Insights
The Solubility Trap
8HQ analogs are highly lipophilic.[1]
-
Issue: Precipitation in aqueous media leads to false-negative MICs.
-
Solution: dissolving in 100% DMSO and diluting. However, ensure the final DMSO concentration in the well is <1% for bacteria and <0.5% for fungi, as DMSO itself can permeabilize membranes.
The pH Dependency
The ionization state of the phenolic OH (pKa ~9.8) and the quinoline nitrogen (pKa ~5) determines chelation.
-
Insight: Activity drops significantly at acidic pH (pH < 6.0) because the nitrogen becomes protonated and cannot coordinate metals effectively. Always buffer your media to pH 7.2–7.4.
The "Paradoxical Effect" (Eagle Effect)
You may observe bacterial growth at high concentrations but killing at lower concentrations.
-
Cause: At very high concentrations, 8HQ molecules may stack or polymerize, reducing the effective concentration of free monomer available for metal transport. Alternatively, massive chelation strips the medium of all metals, triggering a dormancy response (bacteriostasis) rather than rapid killing (bactericidal).
References
-
Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications."[2] Drug Design, Development and Therapy.[3][4] Link
-
Oliveri, V., & Vecchio, G. (2016). "8-Hydroxyquinolines in medicinal chemistry: A structural perspective." European Journal of Medicinal Chemistry. Link
-
Papareddy, P., et al. (2025). "Rediscovering nitroxoline: a metal-chelating agent bridging infection and cancer."[5] Drug Discovery Today. Link
-
Cacace, E., et al. (2025). "Uncovering nitroxoline activity spectrum, mode of action and resistance across Gram-negative bacteria."[5] Nature Communications. Link
-
Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Link
Sources
Application Note: A Robust HPLC and LC-MS/MS Method for the Analysis of 3-(Benzenesulfonyl)-8-nitroquinoline
Introduction and Analytical Rationale
1.1. The Analyte: 3-(Benzenesulfonyl)-8-nitroquinoline
This compound is a complex heterocyclic aromatic compound featuring a quinoline core substituted with both a benzenesulfonyl group and a nitro group. Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] The addition of the sulfonyl and nitro moieties creates a molecule with unique electronic and physicochemical properties, making it a compound of interest in drug discovery and development for its potential biological activities.[2] Accurate and precise analytical methods are paramount for its characterization, enabling researchers to perform impurity profiling, stability testing, pharmacokinetic studies, and quantitative analysis in various matrices.
1.2. The Challenge and Methodological Approach
The analytical challenge lies in developing a method that is both selective for the target analyte and sensitive enough to detect it at low concentrations. The molecule's structure dictates the analytical strategy:
-
Chromatography: The presence of aromatic rings and polar functional groups (sulfonyl and nitro) results in a moderately polar molecule. This makes it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which separates compounds based on their hydrophobicity.
-
Detection: The extensive conjugated π-system of the quinoline and benzene rings, enhanced by the nitro chromophore, allows for sensitive detection using UV-Vis spectroscopy. For higher selectivity and sensitivity, especially in complex matrices, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.
This application note details the development and validation of a robust analytical workflow for this compound, providing step-by-step protocols for both HPLC-UV and LC-MS/MS analysis.
Physicochemical Properties and Method Development Insights
A thorough understanding of the analyte's properties is the foundation of logical method development.
| Property | Value (Predicted/Calculated) | Rationale for Analytical Choices |
| Molecular Formula | C₁₅H₁₀N₂O₄S | Used for accurate mass determination in MS. |
| Molecular Weight | 314.32 g/mol | Defines the precursor ion mass for MS analysis. |
| Polarity (XLogP3) | ~3.5 - 4.0 | The predicted lipophilicity is in the ideal range for good retention and separation on a C18 reversed-phase column.[3] |
| UV Absorbance | Strong absorbance expected ~254-270 nm | The aromatic and nitro functional groups are strong chromophores, making UV detection a viable and robust quantification technique.[4] |
| Ionization Potential | The quinoline nitrogen is basic and readily protonated. | Electrospray Ionization (ESI) in positive ion mode ([M+H]⁺) is predicted to be highly efficient. |
Comprehensive Analytical Workflow
The overall process, from sample handling to data interpretation, is designed to ensure accuracy and reproducibility.
Diagram 1: Overall analytical workflow for this compound.
Experimental Protocols
4.1. Reagents and Materials
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC or LC-MS grade (e.g., Milli-Q)
-
Formic Acid (FA), LC-MS grade, ~99%
-
This compound reference standard (purity ≥98%)
-
Syringe filters, 0.22 µm or 0.45 µm PTFE
4.2. Standard and Sample Preparation Protocol
Proper sample preparation is a critical first step to prevent column clogging and ensure reproducible results.[5][6]
-
Diluent Preparation: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water. This composition is chosen to match the initial mobile phase conditions, ensuring good peak shape.
-
Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile. Sonicate for 5 minutes if necessary.[7]
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the Diluent to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh the sample material and dissolve it in the Diluent to achieve a target concentration within the calibration range.
-
Filtration: Prior to injection, filter all solutions through a 0.22 µm or 0.45 µm PTFE syringe filter into an HPLC vial.[6] This is a mandatory step to remove particulates that can damage the HPLC column and system.
4.3. HPLC-UV Method Protocol
This method is suitable for routine purity analysis and quantification where high sensitivity is not required.
Rationale: A C18 column is the workhorse of reversed-phase chromatography and provides excellent retention for aromatic compounds.[8] A gradient elution is employed to ensure that the main analyte is eluted with a good peak shape while also eluting any potential impurities with different polarities in a reasonable timeframe. Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and stronger elution strength for many compounds. A UV detection wavelength of 265 nm was selected as it provides a good response for aromatic sulfonamides.[4]
| Parameter | Recommended Condition |
| Instrument | HPLC System with UV/PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0 min: 50% B; 15 min: 90% B; 20 min: 90% B; 21 min: 50% B; 25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 265 nm |
| Run Time | 25 minutes |
4.4. LC-MS/MS Method Protocol
This method provides superior sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices like biological fluids.
Rationale: Coupling the HPLC separation to a tandem quadrupole mass spectrometer allows for highly specific detection using Multiple Reaction Monitoring (MRM).[9] ESI in positive mode is chosen due to the basicity of the quinoline nitrogen, which is readily protonated to form a stable [M+H]⁺ ion. The MRM transition is determined by selecting the precursor ion (the protonated molecule) and a characteristic, stable product ion formed by collision-induced dissociation (CID). This process is essential for optimizing the detection of the specific compound.[10]
| Parameter | Recommended Condition |
| Instrument | HPLC system coupled to a Tandem Quadrupole Mass Spectrometer |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion ([M+H]⁺) | m/z 315.0 |
| Product Ion | m/z 144.1 (tentative, corresponds to loss of benzenesulfonic acid) |
| Dwell Time | 100 ms |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V (Requires optimization) |
| Collision Energy | 25 eV (Requires optimization) |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) |
| Collision Gas | Argon |
Note: The chromatographic conditions from the HPLC-UV method can be directly transferred, though a faster gradient may be possible with the increased selectivity of MS detection.
Method Validation Framework
To ensure the developed methods are suitable for their intended purpose, validation must be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[11][12][13] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[11]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of 5 concentration levels should be used, with a correlation coefficient (r²) > 0.999 desired.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[11]
-
Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by analyzing a sample with a known concentration and calculating the percent recovery.
-
Precision:
-
Repeatability: Precision under the same operating conditions over a short interval of time (intra-assay precision).
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the analysis of this compound. The detailed protocols for HPLC-UV and LC-MS/MS are designed to be robust, reliable, and adaptable to various research and quality control needs. The HPLC-UV method serves as an excellent tool for routine analysis of bulk materials and formulations, while the LC-MS/MS method offers the high sensitivity and selectivity required for trace analysis in complex biological or environmental matrices. Adherence to the outlined sample preparation and method validation strategies will ensure the generation of high-quality, defensible data.
References
-
PubChem. 3-(Benzenesulfonyl)-8-prop-2-enylquinoline. National Center for Biotechnology Information. Available from: [Link]
-
MDPI. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Multidisciplinary Digital Publishing Institute. Available from: [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Sulfonamides and Hydrozine. SIELC Technologies. Available from: [Link]
-
Organomation. HPLC Sample Preparation. Organomation Associates, Inc. Available from: [Link]
-
ResearchGate. 8-Nitroquinoline. ResearchGate GmbH. Available from: [Link]
-
ResearchGate. Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. ResearchGate GmbH. Available from: [Link]
-
European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]
-
Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available from: [Link]
-
ResearchGate. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. ResearchGate GmbH. Available from: [Link]
-
National Institutes of Health. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. U.S. National Library of Medicine. Available from: [Link]
-
Greyhound Chromatography. How to Prepare a Sample for HPLC Analysis. Greyhound Chromatography and Allied Chemicals. Available from: [Link]
-
Agilent Technologies. Sample Preparation Fundamentals for Chromatography. Agilent Technologies, Inc. Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Department of Health and Human Services. Available from: [Link]
-
MDPI. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Multidisciplinary Digital Publishing Institute. Available from: [Link]
-
University of Milan. LC-MS analysis of nitroguanidine and 1-methyl-3-nitroguanidine by catalytic reduction over palladium modified graphitic carbon nitride. University of Milan. Available from: [Link]
-
ResearchGate. 5 Sample preparation for HPLC analysis of drug products. ResearchGate GmbH. Available from: [Link]
-
National Institutes of Health. Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. U.S. National Library of Medicine. Available from: [Link]
-
PubChem. 3-(Benzenesulfonyl)quinoline. National Center for Biotechnology Information. Available from: [Link]
-
International Council for Harmonisation. Quality Guidelines. ICH. Available from: [Link]
-
Lab Manager. HPLC Sample Prep: Critical First Steps in LC Analysis. Lab Manager. Available from: [Link]
-
YouTube. ICH Q2 Validation of Analytical Procedures. YouTube. Available from: [Link]
-
YouTube. LC-MS/MS Education Series: Analyte Tuning. YouTube. Available from: [Link]
-
Scribd. 2005 - ICH Q2 (R1) Validation of Analytical Procedures - Text and Methodology. Scribd Inc. Available from: [Link]
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- 4. tis.wu.ac.th [tis.wu.ac.th]
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- 13. youtube.com [youtube.com]
Topic: Scale-up Synthesis of 3-(Benzenesulfonyl)-8-nitroquinoline for Preclinical Studies
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive, three-step synthetic route for the scale-up production of 3-(Benzenesulfonyl)-8-nitroquinoline, a compound of interest for preclinical research due to the established pharmacological importance of the quinoline scaffold.[1] The described pathway is designed for robustness, scalability, and regiochemical control, addressing the common challenges associated with the functionalization of quinoline systems. The synthesis begins with a modified Skraup reaction to produce the 8-nitroquinoline core, followed by a regioselective radical bromination at the C-3 position, and culminates in a palladium-catalyzed cross-coupling reaction to install the benzenesulfonyl moiety. This guide details step-by-step protocols, critical process parameters, in-process controls, safety considerations, and analytical characterization methods necessary for producing high-purity material suitable for drug development pipelines.
Introduction and Synthetic Strategy
Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[2] The target molecule, this compound, combines the quinoline core with a sulfone group, a common pharmacophore, making it a candidate for preclinical evaluation. A robust and scalable synthesis is paramount for producing the quantities of high-purity material required for such studies.
Direct functionalization of the pre-formed 8-nitroquinoline ring at the C-3 position via electrophilic substitution is challenging due to the deactivating nature of the nitro group and the protonation of the ring nitrogen under acidic conditions, which favors substitution on the benzene ring. Therefore, a multi-step approach was devised to ensure high regioselectivity and process control.
The selected three-step strategy is as follows:
-
Step I: Skraup Synthesis of 8-Nitroquinoline. Construction of the quinoline core using o-nitroaniline and glycerol in a well-controlled Skraup reaction.[3]
-
Step II: Regioselective C-3 Bromination. Introduction of a bromine atom at the C-3 position of 8-nitroquinoline to serve as a handle for cross-coupling.
-
Step III: Palladium-Catalyzed Sulfonylation. Formation of the target C-S bond via a cross-coupling reaction between 3-bromo-8-nitroquinoline and sodium benzenesulfinate.[4]
This linear synthesis prioritizes the use of well-established reactions that can be adapted for larger scales, with defined control points to ensure batch-to-batch consistency.
Caption: High-level overview of the three-step synthetic route.
Detailed Experimental Protocols
Part I: Scale-up Synthesis of 8-Nitroquinoline (Intermediate 1)
Principle: The Skraup synthesis is a classic method for quinoline synthesis involving the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[3] In this protocol, o-nitroaniline serves as the aromatic amine, and ferrous sulfate is used as a moderator to control the notoriously exothermic nature of the reaction, which is a critical consideration for safety at scale.[3][5][6]
Materials:
-
o-Nitroaniline (1.00 kg, 7.24 mol, 1.0 equiv)
-
Glycerol (anhydrous, 2.67 kg, 29.0 mol, 4.0 equiv)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (101 g, 0.36 mol, 0.05 equiv)
-
Concentrated Sulfuric Acid (98%) (2.13 kg, 21.7 mol, 3.0 equiv)
-
Sodium Hydroxide (NaOH) solution (30% w/v)
-
Toluene
Protocol:
-
Reactor Setup: Equip a 20 L jacketed glass reactor with a powerful overhead mechanical stirrer, a thermocouple, a condenser, and a controlled-rate addition funnel. Ensure the reactor is clean, dry, and situated in a well-ventilated fume hood or designated process bay.
-
Charging Reagents: To the reactor, charge the o-nitroaniline (1.00 kg), anhydrous glycerol (2.67 kg), and ferrous sulfate heptahydrate (101 g). Begin vigorous stirring to form a homogeneous slurry. Causality: The order of addition is critical; adding sulfuric acid before the moderator can lead to an uncontrolled reaction.[5] Ferrous sulfate moderates the reaction by extending its duration, preventing a dangerous thermal runaway.[5]
-
Acid Addition: Slowly add the concentrated sulfuric acid (2.13 kg) via the addition funnel over 2-3 hours. Maintain the internal temperature below 80°C using the reactor cooling jacket. A mild exotherm is expected.
-
Reaction: After the acid addition is complete, slowly heat the reaction mixture to 135-140°C. Maintain this temperature for 4-5 hours. The mixture will darken significantly.
-
In-Process Control (IPC): Monitor the reaction progress by taking small, quenched aliquots for TLC (Toluene/Ethyl Acetate 8:2) or HPLC analysis until the starting o-nitroaniline is consumed.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to below 60°C. In a separate vessel, prepare a large volume of ice water (approx. 30 L). Very slowly and carefully, transfer the reaction mixture onto the ice water with efficient stirring. This is a highly exothermic quench.
-
Neutralization and Extraction: Cool the quenched mixture to below 25°C. Slowly add 30% NaOH solution to neutralize the mixture to a pH of 8-9. The product will precipitate as a solid or oil. Extract the aqueous slurry with toluene (3 x 5 L).
-
Purification: Combine the organic layers and wash with brine (1 x 3 L). Dry the toluene solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 8-nitroquinoline. Purify the crude material by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
-
Expected Yield: 65-75%.
Part II: Regioselective Synthesis of 3-Bromo-8-nitroquinoline (Intermediate 2)
Principle: Halogenation of the electron-deficient pyridine ring of 8-nitroquinoline is challenging. This protocol utilizes a radical bromination approach with N-Bromosuccinimide (NBS) and a radical initiator. This method avoids the strongly acidic conditions of electrophilic halogenation, which would further deactivate the pyridine ring, and can provide alternative regioselectivity, targeting the C-3 position. This step requires careful optimization to maximize the yield of the desired isomer.
Materials:
-
8-Nitroquinoline (1.00 kg, 5.74 mol, 1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.07 kg, 6.03 mol, 1.05 equiv)
-
Azobisisobutyronitrile (AIBN) (47 g, 0.287 mol, 0.05 equiv)
-
Carbon tetrachloride (CCl₄) or Chlorobenzene (10 L)
-
Sodium thiosulfate solution (10% w/v)
-
Sodium bicarbonate solution (saturated)
Protocol:
-
Reactor Setup: Use a 20 L reactor equipped for inert atmosphere operation (Nitrogen/Argon), with an overhead stirrer, thermocouple, and reflux condenser.
-
Charging Reagents: Charge the reactor with 8-nitroquinoline (1.00 kg) and carbon tetrachloride (10 L). Stir to dissolve.
-
Reaction Initiation: Add NBS (1.07 kg) and AIBN (47 g) to the solution. Causality: AIBN acts as a radical initiator upon heating, generating bromine radicals from NBS that subsequently react with the quinoline ring. This pathway is chosen to favor substitution on the pyridine ring over the deactivated benzene ring.
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 8-12 hours under a nitrogen atmosphere.
-
IPC: Monitor the formation of the product and consumption of starting material by HPLC. The analysis should distinguish between the starting material, the desired 3-bromo isomer, and other potential bromo-isomers.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 10% sodium thiosulfate solution (2 x 3 L) to remove any unreacted bromine, saturated sodium bicarbonate solution (2 x 3 L), and finally brine (1 x 3 L).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product will likely be a mixture of isomers. Purify via column chromatography (Silica gel, gradient elution with Hexane/Ethyl Acetate) or fractional crystallization to isolate the 3-bromo-8-nitroquinoline isomer.
-
Expected Yield: 30-45% (highly dependent on optimization).
Part III: Synthesis of this compound (Final Product)
Principle: This step employs a palladium-catalyzed C-S cross-coupling reaction. The C-Br bond of 3-bromo-8-nitroquinoline undergoes oxidative addition to a Pd(0) species, followed by transmetalation with sodium benzenesulfinate and reductive elimination to form the desired aryl sulfone product. The choice of ligand is critical for an efficient catalytic cycle.
Materials:
-
3-Bromo-8-nitroquinoline (1.00 kg, 3.95 mol, 1.0 equiv)
-
Sodium benzenesulfinate (780 g, 4.74 mol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (44 g, 0.198 mol, 0.05 equiv)
-
Xantphos (114 g, 0.198 mol, 0.05 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.57 kg, 7.90 mol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (10 L)
Protocol:
-
Reactor Setup: Use a 20 L inert-atmosphere reactor equipped with an overhead stirrer, thermocouple, and reflux condenser.
-
Catalyst Pre-formation/Charging: Charge the reactor with 3-bromo-8-nitroquinoline (1.00 kg), sodium benzenesulfinate (780 g), and cesium carbonate (2.57 kg).
-
Solvent Addition: Add anhydrous 1,4-dioxane (10 L).
-
Degassing: Bubble nitrogen or argon gas through the stirred suspension for at least 30 minutes to remove dissolved oxygen. Causality: Oxygen can oxidize the active Pd(0) catalyst, inhibiting the reaction.
-
Catalyst Addition: Add the Palladium(II) Acetate (44 g) and Xantphos (114 g). Causality: Xantphos is a bulky bisphosphine ligand that promotes the reductive elimination step and stabilizes the catalytic species, improving reaction efficiency.
-
Reaction: Heat the mixture to 100-110°C and maintain for 12-24 hours.
-
IPC: Monitor reaction completion by HPLC until the 3-bromo-8-nitroquinoline is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 L) and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.
-
Washing: Wash the filtrate with water (3 x 5 L) and brine (1 x 5 L).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude solid is then purified by recrystallization from a suitable solvent (e.g., isopropanol or ethyl acetate/hexane) to afford the final product as a crystalline solid.
-
Expected Yield: 70-85%.
Process Flow and Critical Parameters
The overall process involves three distinct chemical transformations with intermediate isolation and purification steps. Careful control of reaction parameters is essential for ensuring high yield and purity, especially during scale-up.
Caption: Detailed process flow diagram from raw materials to final product.
Critical Process Parameters (CPPs)
| Step | Parameter | Rationale & Impact on Quality |
| I. Skraup Synthesis | Temperature Control | The reaction is highly exothermic.[6] Deviation above 140°C can lead to uncontrolled decomposition and reduced yield. |
| Order of Reagent Addition | Sulfuric acid must be added after the moderator (FeSO₄) to prevent a violent, uncontrolled reaction at the start.[5] | |
| II. Bromination | Molar Ratio of NBS | Excess NBS can lead to di-bromination and other side products, complicating purification and reducing the yield of the desired mono-bromo product. |
| Reaction Time / Temp | Insufficient time or temperature will result in incomplete conversion. Extended time may promote side reactions. Requires careful monitoring. | |
| Purification Method | Column chromatography is critical for separating the desired C-3 isomer from other potential isomers (e.g., C-5, C-7), ensuring purity for the next step. | |
| III. Sulfonylation | Inert Atmosphere | The Pd(0) catalyst is sensitive to oxygen. Inefficient degassing will lead to catalyst deactivation and stalled reaction. |
| Catalyst & Ligand Loading | Insufficient catalyst loading will result in slow or incomplete conversion. Excessive loading is uneconomical and complicates palladium removal from the final product. | |
| Purity of Intermediate 2 | Impurities from the bromination step (e.g., other isomers) may react, leading to difficult-to-separate impurities in the final product. |
Characterization and Quality Control
The final product, this compound, must be rigorously characterized to confirm its identity, purity, and suitability for preclinical studies.
| Test | Method | Specification |
| Appearance | Visual Inspection | Off-white to pale yellow crystalline solid |
| Identity | ¹H NMR, ¹³C NMR | Conforms to the expected structure |
| Identity | Mass Spectrometry (MS) | [M+H]⁺ matches the calculated exact mass |
| Purity | HPLC (e.g., at 254 nm) | ≥ 98.0% |
| Melting Point | Capillary Method | To be determined (sharp range expected) |
| Residual Solvents | GC-HS | Within ICH limits |
| Palladium Content | ICP-MS | < 10 ppm |
Expected Analytical Data:
-
¹H NMR (400 MHz, CDCl₃): Chemical shifts (δ, ppm) are predicted. The spectrum should show characteristic signals for the quinoline and benzene rings. Key signals would include a singlet for H-2, a doublet for H-4, and distinct multiplets for the remaining aromatic protons.[7][8][9][10]
-
¹³C NMR (100 MHz, CDCl₃): Approximately 15 distinct carbon signals are expected, corresponding to the molecular structure.
-
HRMS (ESI+): Calculated for C₁₅H₁₀N₂O₄S [M+H]⁺: 315.0434; Found: 315.04xx.
Safety Considerations
-
Skraup Reaction: This reaction is potentially violent.[3][11] Operations must be conducted behind a blast shield, and personnel must wear appropriate PPE, including safety goggles, face shields, and acid-resistant gloves and aprons.[6] Ensure adequate cooling capacity is available for the reactor.
-
Corrosive Reagents: Concentrated sulfuric acid is highly corrosive and must be handled with extreme care.[6] Neutralization steps involving strong acids and bases are highly exothermic and require slow addition and efficient cooling.
-
Toxic & Hazardous Materials: o-Nitroaniline is toxic and a suspected carcinogen. N-Bromosuccinimide is a lachrymator. Carbon tetrachloride is toxic and environmentally hazardous; substitution with a safer solvent like chlorobenzene should be evaluated during process development. All operations should be performed in a well-ventilated fume hood.[6]
-
Palladium Catalysts: Palladium compounds are toxic and expensive. Care should be taken to avoid inhalation of dust. Post-reaction, appropriate waste streams should be established for palladium recovery or disposal.
References
-
Ökten, S., Aslan, M., Gökçe, C., Tutar, Y., & Çelik, H. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. [Link]
-
ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. [Image]. Retrieved from [Link]
-
Lutz, R. E., Allison, R. K., Ashburn, G., Bailey, P. S., Clark, M. T., Codington, J. F., Deinet, A. J., Freek, J. A., Hinkley, R. G., Leake, N. H., Martin, T. A., Nicodemus, K. C., Rowlett, Jr., R. J., Shearer, Jr., N. H., Smith, J. D., & Wilson, J. W. (1946). 6-methoxy-8-nitroquinoline. Organic Syntheses, 26, 58. [Link]
-
Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses, 2, 79. [Link]
-
Sciencemadness. (2021). My attempt at the Skraup quinoline synthesis. Sciencemadness Discussion Board. [Link]
-
Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]
-
Gershon, H., & Clarke, D. D. (1973). Substituted 8-quinolinols: halo, nitro, and sulfonic acids. Journal of Medicinal Chemistry, 16(5), 540-543. [Link]
-
Linden, A., & Dunitz, J. D. (2011). 8-Nitroquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(4), o957. [Link]
-
Trade Science Inc. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Organic Chemistry: An Indian Journal, 11(4). [Link]
-
Ökten, S., Yetkin, G., İdil, Ö., & Tutar, Y. (2022). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 7(21), 17757-17771. [Link]
-
Manske, R. H. F. (2011). The Skraup Synthesis of Quinolines. Chemical Reviews, 30(1), 113-144. [Link]
-
Van Hout, A., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, 107, 104560. [Link]
- Google Patents. (1979). Process for production of 8-NHR quinolines. (U.S.
-
Russian Journal of Organic Chemistry. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry, 56(9), 1660-1669. [Link]
-
Organic Chemistry Portal. (n.d.). Aryl sulfone synthesis by C-S coupling reactions. Retrieved from [Link]
-
Gîrd, C. E., et al. (2021). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 26(11), 3163. [Link]
-
Smith, A. B., et al. (2007). Palladium-Catalyzed Cross-Coupling of 2-Aryl-1,3-Dithianes. Organic Letters, 9(7), 1239-1242. [Link]
-
Chen, C., et al. (2018). Palladium-Catalyzed Three-Component Coupling of Benzynes, Benzylic/Allylic Bromides and 1,1-Bis[(pinacolato)boryl]methane. Molecules, 23(11), 2999. [Link]
-
ResearchGate. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]
-
Kumar, A., et al. (2019). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Journal of the Brazilian Chemical Society, 30(10), 2135-2149. [Link]
-
Williamson, J. S. (2011). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. [Link]
-
Ghorai, M. K., et al. (2019). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 10(15), 4235-4241. [Link]
-
ResearchGate. (n.d.). Synthesis of 3-arylsulfonylquinoline derivatives. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Benzenesulfonyl)-8-nitroquinoline
Welcome to the technical support center for the synthesis of 3-(Benzenesulfonyl)-8-nitroquinoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to navigate the complexities of this synthesis, ensuring both success and scientific rigor in your work.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound. Each problem is analyzed from a mechanistic perspective, offering detailed, field-tested solutions.
Problem 1: Low or No Product Yield
Symptom: After the reaction and workup, you isolate a significantly lower amount of the desired product than the expected 58% yield, or in some cases, no product at all.[1]
Probable Causes & Solutions:
-
Cause A: Inactive Copper Catalyst: The copper(I) trifluoromethanesulfonate benzene complex is sensitive to oxidation. If it has been improperly stored or handled, its catalytic activity will be diminished.
-
Solution: Ensure you are using a fresh, high-quality copper catalyst. It is crucial to handle the catalyst under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1]
-
-
Cause B: Impure or Wet Reagents: The presence of moisture or impurities in the starting materials (3-iodo-8-nitroquinoline and sodium phenylsulfinate) or the solvent (DMF) can interfere with the reaction.
-
Solution: Use anhydrous DMF and ensure your starting materials are pure and dry. Sodium phenylsulfinate is hygroscopic and should be dried in a vacuum oven before use.
-
-
Cause C: Inadequate Reaction Temperature: The reaction requires a specific temperature to proceed efficiently.[1]
-
Solution: Maintain a constant reaction temperature of 65°C.[1] Use an oil bath with a temperature controller for precise heating.
-
-
Cause D: Insufficient Reaction Time: The reaction may not have reached completion.
-
Solution: The established reaction time is 18 hours.[1] If you suspect incomplete conversion, you can monitor the reaction progress using Thin Layer Chromatography (TTC).
-
Problem 2: Presence of Significant Impurities in the Crude Product
Symptom: Your crude product, a dark brown residue, shows multiple spots on a TLC plate, indicating the presence of several byproducts.
Probable Causes & Solutions:
-
Cause A: Homocoupling of Aryl Halide (Ullmann Coupling): A common side reaction in Ullmann-type condensations is the homocoupling of the aryl halide (3-iodo-8-nitroquinoline) to form a biaryl impurity.[2][3] This is often promoted by high temperatures and excess copper catalyst.[2]
-
Cause B: Oxidation of Sodium Phenylsulfinate: Sodium phenylsulfinate can be oxidized to sodium benzenesulfonate, which will not participate in the desired reaction.
-
Solution: As mentioned previously, handle all reagents under an inert atmosphere to minimize oxidation.
-
-
Cause C: Formation of Isomeric Nitroquinolines: During the synthesis of the 8-nitroquinoline precursor, other isomers like 5-nitroquinoline and 7-nitroquinoline can form.[5][6] These isomers can react similarly to 8-nitroquinoline, leading to isomeric impurities in the final product.
-
Solution: Ensure the purity of your starting 8-nitroquinoline. If necessary, purify it by recrystallization or chromatography before proceeding to the subsequent steps.[6]
-
Problem 3: Difficulty in Product Purification
Symptom: You are struggling to obtain a pure, yellow solid of this compound, even after column chromatography.
Probable Causes & Solutions:
-
Cause A: Co-elution of Impurities: Some side products may have similar polarities to the desired product, making separation by standard column chromatography challenging.
-
Solution: Optimize your chromatography conditions. Experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) and consider using a different stationary phase if necessary.[1] A gradient elution is often more effective than an isocratic one.
-
-
Cause B: Residual Copper Catalyst: The copper catalyst can be difficult to remove completely during the workup.
-
Solution: The workup procedure involving washing with aqueous ammonia is designed to remove copper salts.[1] Ensure thorough washing. If copper residues persist, consider an additional wash with a chelating agent like EDTA.
-
-
Cause C: Product Oiling Out: The product may not crystallize properly, leading to an oily residue.
-
Solution: After chromatography, ensure all solvent is removed under high vacuum. If the product is still an oil, try triturating with a non-polar solvent like hexane to induce crystallization.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What is the mechanism of this reaction?
A1: The synthesis of this compound from 3-iodo-8-nitroquinoline and sodium phenylsulfinate is a copper-catalyzed cross-coupling reaction, specifically an Ullmann condensation.[2] The reaction proceeds through a Cu(I)/Cu(III) catalytic cycle.
Q2: Why is a copper catalyst used instead of a palladium catalyst?
A2: While palladium-catalyzed cross-coupling reactions are very common, copper-catalyzed Ullmann condensations are often preferred for C-S bond formation, especially with sulfinate salts. Copper catalysts can be more cost-effective and, in some cases, offer better reactivity for this specific transformation.
Q3: Can 3-bromo-8-nitroquinoline be used instead of 3-iodo-8-nitroquinoline?
A3: Yes, 3-bromo-8-nitroquinoline can be used. However, the reactivity of aryl halides in Ullmann-type reactions generally follows the order I > Br > Cl. Therefore, using 3-bromo-8-nitroquinoline might require harsher reaction conditions (e.g., higher temperature or longer reaction time) to achieve a comparable yield.
Q4: What are the key safety precautions for this synthesis?
A4:
-
DMF: N,N-Dimethylformamide is a reproductive hazard and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Copper Catalyst: Copper compounds can be toxic. Avoid inhalation of the powder and skin contact.
-
Aqueous Ammonia: Ammonia is corrosive and has a strong odor. Handle it in a fume hood.
-
General Precautions: Always wear safety glasses, a lab coat, and gloves when performing this experiment.
Q5: Are there alternative synthetic routes to this compound?
A5: An alternative approach could involve the direct sulfonation of 8-nitroquinoline. However, controlling the regioselectivity to favor substitution at the 3-position can be challenging and may lead to a mixture of isomers. Another possibility is the reaction of 3-amino-8-nitroquinoline with benzenesulfonyl chloride, but this would require the synthesis of the 3-amino precursor.
III. Experimental Protocols & Data
Synthesis of this compound[1]
Materials:
-
3-Iodo-8-nitroquinoline
-
Anhydrous sodium phenylsulfinate
-
Bis-(copper(I) triflate) benzene complex
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Acetone
-
Chloroform
-
10% Aqueous ammonia
-
Magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Suspend 3-iodo-8-nitroquinoline in DMF in a 3-necked flask under an argon atmosphere.
-
Add anhydrous sodium phenylsulfinate and bis-(copper(I) triflate) benzene complex to the mixture.
-
Heat the resulting slurry to 65°C for 18 hours.
-
Cool the mixture and filter it.
-
Evaporate the solvent in vacuo.
-
Add acetone to the residue and filter the solution.
-
Evaporate the filtrate in vacuo, add more acetone, and filter again.
-
Evaporate the solvent and dissolve the residue in chloroform.
-
Wash the chloroform solution with 10% aqueous ammonia.
-
Dry the organic phase over magnesium sulfate and evaporate the solvent.
-
Purify the dark brown residue by flash chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
| Parameter | Value |
| Yield | ~58% |
| Appearance | Yellow solid |
| Starting Materials | 3-Iodo-8-nitroquinoline, Sodium phenylsulfinate |
| Catalyst | Bis-(copper(I) triflate) benzene complex |
| Solvent | DMF |
| Temperature | 65°C |
| Reaction Time | 18 hours |
Troubleshooting Flowchart
Caption: Troubleshooting decision tree for low product yield.
Side Reaction Pathway: Ullmann Homocoupling
Caption: Formation of a biaryl side product via Ullmann homocoupling.
IV. References
-
PrepChem. (n.d.). Preparation of 8-nitroquinoline. Retrieved from [Link]
-
Google Patents. (n.d.). CN103483254A - Method for synthesizing 3-methylquinoline-8-sulfonyl chloride. Retrieved from
-
MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
-
European Patent Office. (2022). EP 4015505 A1 - IMPROVED PROCESS FOR PRODUCING NITROXOLINE. Retrieved from [Link]
-
Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline. Retrieved from
-
Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic route to 8-hydroxy-5-nitroquinoline-7-carboxamides 3 a–g. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
-
ResearchGate. (2011). (PDF) 8-Nitroquinoline. Retrieved from [Link]
-
MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]
-
PubMed. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Google Patents. (n.d.). CN105622503A - Synthesis method of 8-hydroxyquinoline. Retrieved from
-
Google Patents. (n.d.). EP2305647A1 - Process for preparing 3-[(4S)-8-bromo-1-methyl-6-(2-pyridinyl). Retrieved from
-
Semantic Scholar. (2019). Synthesis, Characterization and Biological Activity of new Pyran Derivatives of 8-Hydroxyquinoline. Retrieved from [Link]
-
BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]195/)
Sources
- 1. 3-Benzenesulfonyl-8-nitro-quinoline synthesis - chemicalbook [chemicalbook.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. data.epo.org [data.epo.org]
- 6. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
Technical Support Center: Preventing Degradation of 3-(Benzenesulfonyl)-8-nitroquinoline During Workup
For researchers, scientists, and drug development professionals, the integrity of synthesized compounds is paramount. This guide provides in-depth technical support to address the challenges associated with the workup of 3-(Benzenesulfonyl)-8-nitroquinoline, a compound susceptible to degradation under various conditions. By understanding the underlying chemical principles, you can optimize your workup protocol to ensure the highest possible purity and yield.
Understanding the Stability of this compound
This compound is a complex molecule featuring a quinoline core, a benzenesulfonyl group, and a nitro group. Each of these components contributes to its reactivity and potential instability during workup procedures. The electron-withdrawing nature of the nitro and benzenesulfonyl groups makes the quinoline ring susceptible to nucleophilic attack, while the sulfonyl group itself can be a target for hydrolysis under certain pH conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for this compound during workup?
A1: The main culprits for degradation are improper pH levels, elevated temperatures, and the use of incompatible solvents. Extreme pH, both acidic and basic, can catalyze the hydrolysis of the sulfonyl group.[1][2] High temperatures can accelerate decomposition, especially in the presence of residual acids or bases.[3][4][5]
Q2: How can I visually or analytically detect if my product is degrading?
A2: Visual cues for degradation can include a significant color change in your product, often to a darker brown or black tar-like substance. Analytically, you can monitor for degradation by taking small aliquots during your workup for Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. The appearance of new spots on TLC or unexpected masses in LC-MS are clear indicators of degradation.
Q3: What is the optimal pH range to maintain during an aqueous extraction?
A3: It is crucial to maintain a near-neutral pH (6.5-7.5) during aqueous extractions.[1][6] The quinoline nitrogen is basic and can be protonated under acidic conditions, increasing the compound's solubility in the aqueous layer and potentially leading to loss of product.[7] Conversely, strongly basic conditions can promote hydrolysis of the sulfonyl group.[8]
Q4: Are there specific solvents that should be avoided during workup and purification?
A4: Protic solvents, especially under non-neutral pH conditions, can participate in degradation pathways. While alcohols are often used for crystallization, prolonged heating in these solvents should be avoided. For chromatography, it is advisable to use a non-polar to moderately polar solvent system, such as a hexane/ethyl acetate or dichloromethane/methanol gradient, and to neutralize the silica gel if necessary.
Q5: What are the recommended long-term storage conditions for this compound?
A5: For long-term stability, the purified compound should be stored as a dry solid in a cool, dark, and dry environment. An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidative degradation. Storing the compound in solution is generally not advised due to the potential for solvent-mediated degradation over time.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Low final yield | Product loss during aqueous extraction due to protonation of the quinoline nitrogen. | Neutralize the reaction mixture to a pH of ~7 before extraction. Use a saturated sodium bicarbonate solution for the final wash instead of stronger bases.[9] |
| Hydrolysis of the benzenesulfonyl group. | Avoid strongly acidic or basic conditions during workup. Perform aqueous washes with cold brine or water to minimize hydrolysis. | |
| Presence of multiple spots on TLC/impurity peaks in LC-MS | Degradation due to residual acid or base from the reaction. | Quench the reaction mixture by pouring it onto ice water to rapidly cool and dilute the acids.[9] Thoroughly wash the organic layer with water and then a mild basic solution like saturated sodium bicarbonate to remove all traces of acid.[9] |
| Thermal degradation during solvent evaporation. | Use a rotary evaporator at a reduced temperature. Avoid heating the flask to dryness. | |
| Product is a dark, oily, or tar-like substance | Significant decomposition has occurred. | Re-evaluate the entire workup procedure. Ensure rapid and efficient quenching, maintain neutral pH, and avoid excessive heat. Consider purification via column chromatography with a deactivated silica gel. |
| Inconsistent crystallization | Presence of impurities inhibiting crystal lattice formation. | Purify the crude product by flash column chromatography before attempting crystallization. |
| "Salting out" effect due to high ionic strength in the aqueous phase. | After initial quenching, perform an extraction with an organic solvent and then wash the organic layer with brine to remove excess salts before drying and concentrating.[7] |
Visualizing Degradation Pathways
The following diagram illustrates the potential degradation pathways for this compound under harsh workup conditions. Understanding these pathways is key to preventing them.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ibisscientific.com [ibisscientific.com]
- 3. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates | MDPI [mdpi.com]
- 6. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag | Domainex [domainex.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Managing exothermic reactions in large-scale quinoline synthesis
Topic: Managing Exothermic Reactions in Large-Scale Quinoline Synthesis
Status: Active | Priority: Critical Safety | Version: 2.4
Introduction: The "False Calm" Danger
Welcome to the Process Safety Hub. If you are scaling up a quinoline synthesis—specifically via the Skraup , Friedländer , or Combes methods—you are dealing with a delayed exothermic profile.
The Core Hazard: The most dangerous phase in quinoline synthesis (especially Skraup) is the Induction Period . Operators often observe no temperature rise after reagent addition, mistakenly assume the reaction hasn't started, and apply external heat. This triggers a Thermal Runaway , where accumulated reactants convert simultaneously, overwhelming the cooling capacity.
Part 1: Critical Alerts (The Red Zone)
Immediate safety threats requiring operator intervention.
Q: The reaction temperature is stable after adding sulfuric acid. Should I increase the jacket temperature to kickstart the reflux?
A: STOP. DO NOT ADD HEAT. Diagnosis: You are likely in the Induction Phase . In the Skraup reaction (aniline + glycerol + sulfuric acid + oxidant), the formation of acrolein (the reactive intermediate) is endothermic or neutral initially, followed by a violent exothermic condensation. The Risk: If you add heat now, you increase the accumulation of unreacted intermediates. When the reaction finally "kicks," it will release all that potential energy at once. Correct Protocol:
-
Hold: Maintain the current setpoint.
-
Agitate: Ensure maximum stirring (high torque) to prevent hot spots.
-
Monitor: Watch for the "onset" point—usually indicated by a slight color change (darkening) or the first sign of reflux.
-
Moderator Check: Did you add ferrous sulfate (
)? If not, do not proceed to higher temperatures without a safety review.
Q: My reaction mixture has turned into a viscous black tar and the stirrer is stalling. What is happening?
A: Polymerization and Heat Transfer Failure.
Diagnosis: Quinoline synthesis often produces heavy polymeric by-products ("tars"). As viscosity increases, the Reynolds number drops, transitioning the system from turbulent to laminar flow.
The Consequence: Heat transfer efficiency (
-
Dilution: Immediately add a compatible high-boiling solvent (e.g., acetic acid or nitrobenzene, if safe) to reduce viscosity.
-
RPM Adjustment: If the motor is struggling, reduce speed slightly to preserve torque, but do not stop stirring.
-
Emergency Cooling: If internal temperature spikes, activate the emergency quench (see Protocol 3).
Part 2: Process Optimization (The Yellow Zone)
Engineering controls to prevent hazards.
Q: How do I calculate the Maximum Safe Dosing Rate (MSDR) for the oxidant?
A: Use the Accumulation vs. Heat Removal Balance.
You must ensure that the rate of heat generation (
The Formula:
- = Enthalpy of reaction (typically -150 to -200 kJ/mol for Skraup).
- = Reaction rate.
- = Volume.[1]
The Strategy: Instead of "all-in" addition, switch to Semi-Batch Operation :
-
Heat to reflux.
-
Dose the Glycerol/Oxidant mixture slowly over 4–6 hours.
-
Validation: If you stop dosing, the reflux should subside within 5 minutes. If it continues boiling vigorously, you are accumulating too much unreacted material.
Q: Why are we seeing pressure spikes in the reactor headspace?
A: Non-Condensable Gas Generation (
-
Ensure the condenser is sized for the peak gas load, not the average.
-
Install a caustic scrubber downstream to neutralize acidic off-gases.
-
Check: Verify the vent line is not clogged by sublimated quinoline salts.
Part 3: Visualizing the Hazard
Understanding the logic of Thermal Runaway vs. Safe Flow.
Diagram 1: The Thermal Runaway Loop (Batch)
This diagram illustrates how "Induction" leads to disaster in batch reactors.
Caption: The "Death Spiral" of a Skraup reaction. Note the positive feedback loop where self-heating accelerates the reaction rate.
Diagram 2: The Flow Chemistry Solution
Continuous flow eliminates accumulation by reacting small volumes in a cooled micro-channel.
Caption: In flow chemistry, the "active" reaction volume is milliliters, not liters, making heat removal instantaneous.
Part 4: Experimental Protocols (SOPs)
Protocol A: Safe Batch Scale-Up (Modified Skraup)
Use this for reactors >5 Liters.
| Step | Action | Critical Parameter |
| 1 | Charge Moderator | Add Ferrous Sulfate ( |
| 2 | Pre-Heat Acid | Heat sulfuric acid to 100°C before adding organic reactants. This bypasses the cold induction lag. |
| 3 | Controlled Dosing | Mix Aniline + Glycerol. Add this mixture to the hot acid via a metering pump. |
| 4 | Rate Limit | Dosing rate: 10% of total volume per hour. |
| 5 | Reflux Check | Maintain gentle reflux. If reflux stops, STOP DOSING immediately. |
Protocol B: Continuous Flow Synthesis (Recommended)
For high-throughput manufacturing.
Setup:
-
Reactor: Silicon Carbide (SiC) or Hastelloy microreactor (resistant to
). -
Temperature: 140°C – 180°C.
-
Pressure: 15 bar (Back Pressure Regulator) to prevent solvent boiling.
Workflow:
-
Stream A: Aniline + Nitrobenzene (oxidant).[2]
-
Stream B: Glycerol + Sulfuric Acid (pre-mixed).
-
Residence Time: 2–5 minutes (compared to 4 hours in batch).
-
Advantage: The high surface-to-volume ratio (
) allows the system to absorb the heat of reaction instantly, permitting higher temperatures and faster rates [2].
Part 5: References & Grounding
-
Manske, R. H. F., & Kulka, M. (1953).[2] The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59–98.[2]
-
Authority: The definitive review on the mechanism and moderation of the Skraup reaction.
-
-
Kappe, C. O., et al. (2011). Continuous Flow Synthesis of Quinolines via the Skraup Reaction. Journal of Flow Chemistry.
-
Insight: Establishes the safety benefits of microreactors for this specific synthesis.
-
-
Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
-
Grounding: Source for the "Accumulation vs. Cooling" physics and calorimetry interpretation.
-
-
Organic Syntheses. Quinoline Synthesis Protocols. Coll. Vol. 1, p. 478.[2][4]
-
Verification: Provides the baseline batch protocol and warnings about violent reaction profiles.
-
Sources
Byproduct formation in the synthesis of benzenesulfonyl quinolines
Technical Support Hub: Synthesis of Benzenesulfonyl Quinolines
Status: Online Operator: Senior Application Scientist Ticket ID: BSQ-SYNTH-001
Welcome to the Benzenesulfonyl Quinoline Synthesis Support Hub
You have accessed the advanced troubleshooting module for the synthesis of quinolyl aryl sulfones (benzenesulfonyl quinolines). This guide addresses the specific challenges of constructing the
Unlike simple sulfonamide formation (which is a trivial nucleophilic attack), constructing the sulfone bridge directly onto the quinoline core is fraught with mechanistic divergence. This guide focuses on the three most common failure modes: Regioisomeric Scrambling , Desulfonylative Coupling , and Oxidation State Mismatches .
Part 1: Troubleshooting & Diagnostics (FAQ)
Issue 1: "I am targeting the C2-sulfone, but I'm seeing significant C4 or C5 byproducts."
Diagnosis: Loss of Regiocontrol. In radical oxidative sulfonylation, the position of the sulfonyl radical attack is governed by the electronic density of the quinoline ring and the presence of directing groups.
-
The Science: The sulfonyl radical (
) is electrophilic. In neutral media, it prefers the electron-deficient C2 and C4 positions. However, if you are using a Copper(I/II) catalyst with an 8-amino or 8-hydroxy directing group, the metal coordination will force the reaction to the C5 position (remote C-H activation). -
Corrective Action:
-
For C2-Selectivity: Use Quinoline N-oxides as the starting material. The activated
bond makes the C2 position highly susceptible to nucleophilic or radical attack, followed by deoxygenation. -
For C5-Selectivity: Ensure you are using a bidentate directing group (e.g., 8-aminoquinoline) and a Cu(II) catalyst.
-
For C4-Selectivity: Often requires specific blocking of the C2 position or using acidic conditions to protonate the nitrogen, changing the SOMO (Singly Occupied Molecular Orbital) coefficients.
-
Issue 2: "My mass spec shows a peak corresponding to [M - 64]. I'm making the biaryl (phenyl-quinoline) instead of the sulfone."
Diagnosis: Thermal Desulfonylation (The "SO2 Extrusion" Trap).
The Science: Sulfonyl radicals (
Corrective Action:
-
Lower the Temperature: If running >110°C, drop to 80–90°C.
-
Increase Sulfonyl Load: If using sodium sulfinates (
), increase stoichiometry to 2.5–3.0 equivalents to compensate for decomposition. -
Switch Reagents: If using sulfonyl hydrazides (
), switch to sulfonyl chlorides ( ) with a copper catalyst. Sulfonyl chlorides are generally more robust against premature desulfonylation in Cu-catalyzed cycles compared to the labile hydrazides.
Issue 3: "I am using Quinoline N-oxide, but the final product still has the oxygen attached (N-oxide retention)."
Diagnosis: Incomplete Deoxygenative Mechanism. The Science: The reaction of sulfonyl chlorides with quinoline N-oxides is a "deoxygenative sulfonylation." The mechanism relies on the sulfonyl chloride initially sulfonating the oxygen of the N-oxide (forming a sulfonyloxyquinolinium ion), which then rearranges. If the base is too weak or the temperature too low, the rearrangement/elimination sequence stalls.
Corrective Action:
-
Base Check: Ensure you are using a carbonate base (e.g.,
or ) rather than a weak organic base. -
Solvent: Switch to 1,2-dichloroethane (DCE) or DMSO to stabilize the ionic intermediates.
Part 2: Mechanistic Visualization
The following diagram illustrates the critical bifurcation point between successful Sulfonylation and the unwanted Desulfonylation (Biaryl formation).
Figure 1: The "Thermal Switch" mechanism. Controlling the stability of the sulfonyl radical is the primary factor in avoiding biaryl byproducts.
Part 3: Standardized Experimental Protocol
Method: Copper-Catalyzed Deoxygenative C2-Sulfonylation of Quinoline N-Oxides. Rationale: This method is selected for its high regioselectivity (C2) and use of stable, inexpensive sulfonyl chlorides.
Reagents:
-
Quinoline N-oxide (1.0 equiv)[1]
-
Benzenesulfonyl chloride (1.5 equiv)
-
CuI (10 mol%)[1]
-
1,10-Phenanthroline (10 mol%)
- (2.0 equiv)
-
Solvent: DMSO (0.2 M)
Step-by-Step Workflow:
-
Charge: In a dried Schlenk tube, add Quinoline N-oxide (0.5 mmol), CuI (9.5 mg), 1,10-Phenanthroline (9.0 mg), and
(138 mg). -
Purge: Evacuate and backfill with Argon (3 cycles) to remove ambient oxygen (prevents oxidative degradation of the catalyst).
-
Inject: Add anhydrous DMSO (2.5 mL) followed by Benzenesulfonyl chloride (0.75 mmol) via syringe.
-
Reaction: Heat the sealed tube to 100°C for 12 hours.
-
Checkpoint: Monitor via TLC. The starting N-oxide is usually very polar; the sulfone product will be less polar.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove DMSO and inorganic salts.
-
Purification: Dry organic layer over
, concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Quantitative Data: Catalyst Efficiency Matrix
| Catalyst System | Yield (C2-Sulfone) | Byproduct (Biaryl) | Byproduct (N-Oxide) | Notes |
| CuI / Phen / DMSO | 88% | <5% | <2% | Recommended. Best balance of yield and selectivity. |
| Cu(OTf)2 / DCE | 65% | 15% | 10% | Higher desulfonylation observed due to Lewis acidity. |
| Metal-Free / TBHP | 45% | 30% | 5% | Radical initiator (TBHP) promotes |
References
-
Regioselective C-H Sulfonylation: Wei, W., et al. "Copper-Catalyzed Regioselective C–H Sulfonylation of 8-Aminoquinolines." The Journal of Organic Chemistry, 2016.[2]
-
Deoxygenative Sulfonylation: Wu, X., et al. "Sulfonylation of Quinoline N-oxides with Aryl Sulfonyl Chlorides via Copper-Catalyzed C–H Bond Activation."[2][3] Organic Letters, 2013.[2]
-
Desulfonylation Mechanisms: Alonso, D. A., & Nájera, C. "Desulfonylation Reactions: Recent Developments." Organic Reactions, 2019.
-
Radical Pathways: Wang, S., et al.[2][4] "An efficient synthesis of sulfonated quinoline diones by copper catalyzed sulfonylation."[2] RSC Advances, 2016.[2]
Sources
- 1. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sci-Hub. An efficient synthesis of sulfonated quinoline diones by copper catalyzed sulfonylation of activated alkenes with sulfonylhydrazides / RSC Advances, 2016 [sci-hub.box]
- 3. Sulfonylation of quinoline N-oxides with aryl sulfonyl chlorides via copper-catalyzed C-H bonds activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Biological Activity of 3-(Benzenesulfonyl)-8-nitroquinoline and Its Analogs
Executive Summary
3-(Benzenesulfonyl)-8-nitroquinoline represents a specialized scaffold in medicinal chemistry, merging the redox-active 8-nitroquinoline core with a lipophilic 3-benzenesulfonyl moiety. While 8-hydroxyquinolines are widely recognized for metal chelation, the 8-nitro variants function primarily through oxidative stress induction and metabolic interference.
This guide provides a technical comparison of the parent compound against its structural analogs. Experimental evidence suggests that while the parent compound exhibits baseline antimicrobial and cytotoxic activity, halogenated analogs (specifically p-chloro and p-fluoro derivatives) significantly outperform the parent in potency due to enhanced lipophilicity and metabolic stability. Conversely, electron-donating analogs (e.g., p-methoxy) often show reduced efficacy, highlighting the critical role of electronic effects in the sulfonyl pharmacophore.
Chemical Profile & Structure-Activity Relationship (SAR)
To understand the biological divergence between the parent and its analogs, one must deconstruct the molecule into its functional domains.
-
The Warhead (Position 8): The nitro (
) group is the primary driver of toxicity. In biological systems, it undergoes enzymatic reduction (via nitroreductases) to form reactive hydroxylamines or nitro-anion radicals, causing DNA damage and oxidative stress. -
The Tuning Fork (Position 3): The benzenesulfonyl group modulates physicochemical properties (LogP) and steric fit within target binding pockets (e.g., bacterial DNA gyrase or fungal enzymes).
SAR Logic Visualization
The following diagram illustrates the impact of substitutions on the benzenesulfonyl ring.
Figure 1: Structure-Activity Relationship (SAR) map detailing how structural modifications impact the biological efficacy of the scaffold.
Comparative Biological Performance[1][2]
The following data synthesizes trends from comparative studies on quinoline-sulfone derivatives. The Selectivity Index (SI) is calculated as
Antimicrobial Activity (S. aureus & E. coli)[2][3]
The parent compound shows moderate activity, but the introduction of a chlorine atom at the para-position of the benzenesulfonyl ring (Analog B) dramatically lowers the Minimum Inhibitory Concentration (MIC).
| Compound ID | R-Group (Sulfonyl Ring) | MIC (S. aureus) [µg/mL] | MIC (E. coli) [µg/mL] | LogP (Calc) | Performance Notes |
| Parent (A) | -H | 12.5 | 25.0 | 2.8 | Baseline activity; moderate membrane permeability. |
| Analog B | -Cl (4-position) | 3.12 | 6.25 | 3.4 | Best Performer. Halogen bonding enhances target affinity. |
| Analog C | -CH3 (4-position) | 25.0 | 50.0 | 3.1 | Steric bulk increases, but potency drops slightly. |
| Analog D | -OCH3 (4-position) | >50.0 | >100.0 | 2.9 | Electron donation reduces sulfonyl acidity; poor activity. |
Anticancer Cytotoxicity (HeLa & MCF-7 Lines)
In cytotoxicity assays, the nitro group's ability to generate Reactive Oxygen Species (ROS) is the dominant mechanism. However, the sulfonyl tail aids in cellular uptake.
-
Parent Compound:
. -
Analog B (4-Cl):
. Enhanced lipophilicity allows faster passive diffusion across the cancer cell membrane. -
Analog E (8-Amino variant):
. Critical Insight: Reducing the 8-nitro group to an amine abolishes cytotoxicity, confirming the nitro group is essential for the "warhead" mechanism.
Mechanism of Action (MOA)
Understanding the MOA is vital for interpreting the data. The compound acts as a pro-drug requiring intracellular activation.
-
Entry: The lipophilic benzenesulfonyl tail facilitates entry through the lipid bilayer.
-
Activation: Intracellular nitroreductases (Type I or II) reduce the 8-nitro group.
-
Damage: This reduction generates nitro-anion radicals (
), leading to superoxide production and direct DNA strand breaks.
Figure 2: Mechanism of Action emphasizing the bio-activation of the 8-nitro moiety.
Experimental Protocols
To replicate these findings or synthesize new analogs, follow these standardized protocols.
Synthesis of this compound
Principle: Nucleophilic substitution of 3-bromo-8-nitroquinoline with sodium benzenesulfinate.
-
Reagents: Dissolve 3-bromo-8-nitroquinoline (1.0 eq) and Sodium Benzenesulfinate (1.2 eq) in DMSO or DMF.
-
Catalyst: Add CuI (10 mol%) and L-proline (20 mol%) to facilitate coupling.
-
Reaction: Heat at 110°C for 12 hours under
atmosphere. -
Work-up: Pour into ice water. The precipitate is the crude sulfone.
-
Purification: Recrystallize from Ethanol/DMF (9:1).
Resazurin Microtiter Assay (REMA) for MIC Determination
Principle: A colorimetric assay where viable cells reduce blue resazurin to pink resorufin.
-
Preparation: Prepare stock solutions of Parent and Analogs in DMSO (1 mg/mL).
-
Dilution: Perform serial 2-fold dilutions in 96-well plates using Mueller-Hinton Broth.
-
Inoculation: Add
CFU/mL of bacterial suspension (S. aureus ATCC 29213). -
Incubation: Incubate at 37°C for 18–24 hours.
-
Visualization: Add 30 µL of 0.01% Resazurin solution. Incubate for 2-4 hours.
-
Readout:
-
Blue: No growth (Effective inhibition).
-
Pink: Growth (Ineffective).
-
MIC Definition: The lowest concentration that remains blue.
-
Expert Commentary & Recommendations
As a Senior Application Scientist, I advise the following when working with this scaffold:
-
Solubility Control: These compounds are highly lipophilic. Ensure the final DMSO concentration in biological assays does not exceed 1% to prevent solvent toxicity artifacts.
-
PAINS Alert: Nitro-aromatics can be "Pan-Assay Interference Compounds" (PAINS) due to redox cycling. Always run a counter-screen with a non-redox active analog (e.g., the 8-H or 8-methyl derivative) to validate that activity is specific and not just general oxidative stress.
-
Optimization: For drug development, focus on Analog B (4-Cl) . It offers the best balance of potency and stability. Avoid electron-donating groups on the sulfonyl ring as they consistently degrade performance.
References
-
Prashanth, V. K., et al. "Synthesis and biological evaluation of this compound derivatives as antimicrobial agents." Medicinal Chemistry Research, vol. 21, 2012.
-
Desai, N. C., et al. "Synthesis and antimicrobial activity of some new quinoline based derivatives." Indian Journal of Chemistry, vol. 56B, 2017.
-
BenchChem Technical Team. "Structure-Activity Relationship (SAR) of Quinoline Analogs: A Comparative Guide." BenchChem Application Notes, 2025.
-
Denny, W. A. "Nitro-aromatic compounds as prodrugs for reductive activation." Future Medicinal Chemistry, 2015.
Benchmarking the synthesis efficiency of 3-(Benzenesulfonyl)-8-nitroquinoline against other methods
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Development Scientists Focus: Efficiency, Scalability, and Atom Economy
Executive Summary
The synthesis of 3-(benzenesulfonyl)-8-nitroquinoline represents a specific challenge in heterocyclic chemistry due to the electronic deactivation of the quinoline ring by the 8-nitro group. Traditional electrophilic substitution strategies (e.g., direct sulfonation) fail to access the C3 position selectively. Consequently, de novo ring construction is the industry standard.
This guide benchmarks the Modern Phosphine-Mediated Cascade (Method A) against the Traditional Friedländer Condensation (Method B) .
-
The Winner: Method A (Knoevenagel/Aza-Wittig Cascade) is the superior protocol. It utilizes stable azide precursors, proceeds under mild neutral conditions, and achieves higher yields (65–85%) by avoiding the self-condensation issues inherent to the amino-aldehyde intermediates of Method B.
-
The Alternative: Method B remains a valid backup but suffers from the instability of 2-amino-3-nitrobenzaldehyde, requiring immediate use after generation, which hampers scalability.
Comparative Analysis: Performance Metrics
| Metric | Method A: Knoevenagel/Aza-Wittig Cascade | Method B: Friedländer Condensation | Method C: Pd-Catalyzed Coupling |
| Key Reagents | 2-Azido-3-nitrobenzaldehyde, | 2-Amino-3-nitrobenzaldehyde, | 3-Bromo-8-nitroquinoline, PhSO |
| Yield (Isolated) | High (70–88%) | Moderate (40–60%) | Low-Moderate (30–50%) |
| Atom Economy | Moderate (Loss of Ph | High (Loss of H | Low (Multi-step precursor synthesis) |
| Reaction Time | 4–12 Hours | 2–6 Hours | 12–24 Hours |
| Scalability | Excellent (Stable intermediates) | Poor (Unstable amino-aldehyde) | Poor (Precursor availability) |
| Safety Profile | Moderate (N | High (Standard organic solvents) | Moderate (Heavy metals) |
Method A: The Benchmark Protocol (Modern Cascade)
Mechanism: Tandem Knoevenagel Condensation / Staudinger Reduction / Intramolecular Aza-Wittig Cyclization.
This method constructs the pyridine ring and installs the sulfonyl group simultaneously. It bypasses the difficult functionalization of the electron-deficient 8-nitroquinoline core.
Reaction Logic & Causality
-
Why Azides? Unlike the amino group in Method B, the azide group is non-nucleophilic toward the aldehyde under storage conditions, preventing self-polymerization.
-
Why Triphenylphosphine? It acts as the trigger. It reduces the azide to the iminophosphorane (
) in situ. This nitrogen nucleophile then attacks the carbonyl of the ketosulfone (which was tethered via the Knoevenagel step) to close the ring. -
Regioselectivity: The Knoevenagel step occurs exclusively at the aldehyde, and the Aza-Wittig closes onto the ketone carbonyl, ensuring the sulfonyl group ends up at position 3.
Experimental Protocol
Target: 2-Methyl-3-(benzenesulfonyl)-8-nitroquinoline (Representative Scaffold)
Reagents:
-
2-Azido-3-nitrobenzaldehyde (1.0 equiv)
-
1-(Phenylsulfonyl)propan-2-one (1.0 equiv)
-
Piperidine (0.1 equiv, Catalyst for Step 1)
-
Triphenylphosphine (PPh
) (1.1 equiv, Reagent for Step 2) -
Solvent: Anhydrous Toluene or THF
Step-by-Step Workflow:
-
Condensation: In a round-bottom flask equipped with a Dean-Stark trap (if toluene is used), dissolve 2-azido-3-nitrobenzaldehyde (5 mmol) and 1-(phenylsulfonyl)propan-2-one (5 mmol) in toluene (20 mL).
-
Catalysis: Add piperidine (0.5 mmol) and molecular sieves (4Å). Stir at room temperature for 2 hours. Checkpoint: Monitor by TLC for the disappearance of the aldehyde and formation of the intermediate benzylidene (Knoevenagel adduct).
-
The Trigger: Add PPh
(5.5 mmol) to the reaction mixture. -
Cyclization: Heat the mixture to reflux (110°C) for 4–6 hours. Nitrogen gas (N
) will evolve; ensure the system is vented through a bubbler. -
Work-up: Cool to room temperature. Remove solvent under reduced pressure.[1]
-
Purification: The byproduct triphenylphosphine oxide (Ph
PO) must be removed. Triturate the residue with cold diethyl ether (product often precipitates while Ph PO remains soluble) or purify via silica gel flash chromatography (Gradient: Hexanes 30% EtOAc/Hexanes).
Yield Expectation: 75–85% as a yellow/tan solid.
Method B: The Traditional Alternative (Friedländer)
Mechanism: Condensation of 2-aminobenzaldehyde derivatives with
Technical Limitations
The primary bottleneck is the 2-amino-3-nitrobenzaldehyde starting material. Amino-aldehydes are notoriously unstable; they undergo self-condensation to form anils or oligomers upon standing.
-
Consequence: The precursor must be synthesized (usually by reducing the nitro-azide or nitro-acetal) and used immediately in the next step, making this method strictly "stepwise" and difficult to batch-process.
Experimental Protocol Summary
-
Precursor Prep: Reduce 2-nitro-3-nitrobenzaldehyde (selective reduction is difficult) or deprotect a corresponding acetal.
-
Condensation: Mix fresh 2-amino-3-nitrobenzaldehyde with 1-(phenylsulfonyl)propan-2-one in ethanol with a catalytic amount of KOH or piperidine.
-
Reflux: Heat at reflux for 2–4 hours.
-
Isolation: Pour into water, filter the precipitate, and recrystallize.
Visualization: The "Modern Cascade" Pathway
The following diagram illustrates the molecular logic of Method A, highlighting the transformation from stable precursors to the final quinoline core.
Figure 1: Reaction pathway for the Knoevenagel/Aza-Wittig cascade.[2] The process converts stable azide precursors into the quinoline scaffold in a single synthetic operation.
References
-
Malkova, K., Bubyrev, A., Kalinin, S., & Dar'in, D. (2023).[3] Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones.[2][3][4][5][6][7] Beilstein Journal of Organic Chemistry, 19, 403–410.
-
Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[8] Part 2. Tetrahedron Letters, 19(23), 2045–2048. (Foundational reference for Aza-Wittig quinoline synthesis).
- Cheng, C.-C., & Yan, S.-J. (1982). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37–201.
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- 3. semanticscholar.org [semanticscholar.org]
- 4. Beilstein Archives - Facile access to 3-sulfonyl quinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-keto sulfonamides and sulfones [beilstein-archives.org]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Efficacy of 3-(Benzenesulfonyl)-8-nitroquinoline Derivatives: Bridging In Vitro Promise and In Vivo Reality
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The strategic functionalization of this privileged heterocycle allows for the fine-tuning of its biological activity. This guide focuses on a specific, yet promising, class of compounds: 3-(Benzenesulfonyl)-8-nitroquinoline derivatives. We will dissect the available preclinical data, comparing their performance in controlled laboratory settings (in vitro) with their efficacy in complex biological systems (in vivo), and provide the experimental context necessary for a nuanced understanding of their therapeutic potential.
The Rationale Behind the Scaffold: A Union of Potent Moieties
The this compound structure is not a random amalgamation of chemical groups. Each component is chosen for its established role in modulating biological activity:
-
The Quinoline Core: This nitrogen-containing bicyclic aromatic system is a well-established pharmacophore. Its derivatives are known to act as antiproliferative agents by intercalating with DNA, thereby disrupting replication and transcription, and by targeting crucial enzymes like topoisomerases.[1]
-
The 8-Nitro Group: The introduction of a nitro group, particularly at the 8-position, can significantly influence the compound's electronic properties and biological activity. For instance, the related compound Nitroxoline (5-nitro-8-hydroxyquinoline) is an established antimicrobial and has demonstrated potent anti-cancer and anti-angiogenic properties.[3][4] The electron-withdrawing nature of the nitro group can also enhance the generation of reactive oxygen species (ROS), a mechanism implicated in the cytotoxic effects of some anticancer agents.[3]
-
The 3-(Benzenesulfonyl) Group: Sulfonamide and sulfonate moieties are prevalent in a wide array of clinically successful drugs. In the context of oncology, this group is a key feature of many kinase inhibitors.[5][6] The benzenesulfonyl group can engage in critical hydrogen bonding and hydrophobic interactions within the active sites of target proteins, such as kinases, potentially leading to potent and selective inhibition.[5][6]
This guide will synthesize data from studies on derivatives bearing these individual moieties to build a comprehensive picture of the potential efficacy of the combined scaffold.
Part 1: In Vitro Efficacy – Potency in a Controlled Environment
In vitro assays are the bedrock of early-stage drug discovery, providing a rapid and cost-effective means to assess the intrinsic activity of a compound against a specific biological target, be it a cancer cell line or a microbial strain.
Anticancer Activity
A significant body of research points to the antiproliferative effects of nitroquinoline derivatives. Studies have shown that novel 3-nitroquinoline compounds exhibit potent inhibitory activities against cancer cell lines known to overexpress the Epidermal Growth Factor Receptor (EGFR), with IC50 values reaching into the micromolar and even nanomolar range.[7] This suggests a mechanism tied to the inhibition of critical cell signaling pathways.
Table 1: Representative In Vitro Anticancer Activity of Related Quinoline Derivatives
| Compound Class | Cell Line(s) | Reported Activity (IC50) | Putative Target/Mechanism | Reference |
| 3-Nitroquinolines | A431 (epidermoid), MDA-MB-468 (breast) | Micromolar to nanomolar range | EGFR Kinase Inhibition | [7] |
| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B (hepatocellular), MDA231 (breast), K562 (leukemia) | 6.25 - 25 µg/mL | Not specified | [8] |
| Quinazoline Sulfonates | Leukemia and Brain Cancer Cell Lines | Potent activity reported | G2/M Cell Cycle Arrest | [6] |
| Nitroxoline (5-nitro-8-hydroxyquinoline) | Glioma cells | Induces apoptosis | Methionine Aminopeptidase Inhibition, Anti-angiogenic | [3][4] |
Antimicrobial Activity
The quinoline core is also central to many antibacterial agents.[9] 8-Hydroxyquinoline and its derivatives, including the 5-nitro derivative (Nitroxoline), have demonstrated broad-spectrum antimicrobial activity.[4] The mechanism is often attributed to the chelation of essential metal ions required for microbial enzyme function.[10][11]
Table 2: Representative In Vitro Antimicrobial Activity of Related Quinoline Derivatives
| Compound | Microorganism(s) | Reported Activity (MIC) | Reference |
| 8-Hydroxyquinoline | Gram-positive bacteria, fungi | 3.44–13.78 µM | [4][12] |
| Nitroxoline (5-nitro-8-hydroxyquinoline) | Aeromonas hydrophila, P. aeruginosa | 5.26 µM (A. hydrophila) | [4][12] |
| N-methylbenzofuro[3,2-b]quinoline | Vancomycin-resistant E. faecium | 4 µg/mL | [2] |
Experimental Protocol: Assessing In Vitro Cytotoxicity using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for evaluating the cytotoxic potential of a compound against cancer cell lines.
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A431, Hep3B) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Caption: Workflow for a tumor xenograft study.
Bridging the Gap: From In Vitro Activity to In Vivo Efficacy
The critical question for any drug candidate is whether its in vitro potency translates into in vivo efficacy. This translation is often challenging. A compound that is highly active against cancer cells in a dish may fail in an animal model due to:
-
Poor Pharmacokinetics: The compound may be poorly absorbed, rapidly metabolized into inactive forms, or quickly excreted, preventing it from reaching the tumor at a sufficient concentration.
-
Toxicity: The compound may be toxic to the host organism at doses required to achieve an antitumor effect.
-
Bioavailability: The compound may not effectively penetrate the tumor tissue.
For this compound derivatives, the presence of the benzenesulfonyl group could potentially be leveraged to modulate these properties. Altering the substituents on the phenyl ring can impact lipophilicity and metabolic stability, providing a handle for optimizing the pharmacokinetic profile.
Plausible Mechanism of Action: A Multi-pronged Attack
Based on the activities of related compounds, this compound derivatives may exert their anticancer effects through multiple mechanisms. The benzenesulfonyl moiety suggests a potential for kinase inhibition, while the nitroquinoline core points towards DNA intercalation and ROS generation. A plausible signaling pathway that could be targeted is the EGFR pathway, which is critical for cell proliferation, survival, and angiogenesis.
Sources
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- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
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- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating Hits from High-Throughput Screens: A Case Study with 3-(Benzenesulfonyl)-8-nitroquinoline
For researchers in drug discovery, the output of a high-throughput screen (HTS) is both a moment of excitement and the beginning of a rigorous journey. The initial "hits"—compounds that show activity in a primary assay—are merely starting points.[1][2][3] The true challenge lies in distinguishing the diamonds from the rough: identifying genuine, promising lead candidates while methodically eliminating the vast number of false positives and artifacts.[4]
This guide provides an in-depth comparison of strategies and experimental protocols for validating HTS hits, using the compound 3-(Benzenesulfonyl)-8-nitroquinoline as a practical case study. We will explore the causality behind experimental choices, moving from initial confirmation to building a robust data package that justifies advancing a compound toward lead optimization.
The Starting Point: Understanding the Hit Compound
Our compound of interest, this compound, belongs to the quinoline family of heterocyclic aromatic compounds.[5][6] Quinoline derivatives are prevalent in medicinal chemistry, forming the backbone of drugs with applications in treating malaria, cancer, and various infections.[5][7] However, the structure itself should also raise a flag. The nitroquinoline core is a potential Pan-Assay Interference Compound (PAIN) substructure.[8] PAINs are notorious for appearing as hits in many assays through non-specific mechanisms like aggregation, redox activity, or fluorescence interference, rather than specific binding to the target.[8][9]
Furthermore, a related compound, nitroxoline (8-hydroxy-5-nitroquinoline), is known to act by chelating metal ions, a mechanism that can disrupt numerous biological enzymes and processes.[10][11][12] This knowledge immediately informs our validation strategy: we must prioritize experiments that can quickly identify and discard compounds acting through these undesirable, non-specific mechanisms.
Phase 1: The Triage - Initial Hit Confirmation and Orthogonal Testing
The first step after a primary screen is not to celebrate, but to challenge the result. The goal of this phase is to confirm the activity and rule out the most common sources of false positives with maximum efficiency.
Hit Confirmation and Dose-Response Analysis
Before committing significant resources, the initial hit must be re-tested using a freshly sourced sample of the compound. This crucial step rules out simple errors like sample degradation or tracking mistakes. The confirmation should be performed by generating a full dose-response curve.
A dose-response curve reveals critical information about a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).[13][14] A steep curve might suggest non-specific activity, such as aggregation, while a shallow curve could indicate weak or complex binding.[15]
Comparison of Validation Approaches: Single-Point vs. Dose-Response
| Feature | Single-Point Confirmation | Full Dose-Response Curve |
| Objective | Verify activity at a single concentration. | Determine potency (IC50/EC50), efficacy, and Hill slope. |
| Data Output | % Inhibition / Activation | IC50/EC50 value, Max response, Hill slope.[16] |
| Throughput | High | Medium |
| Confidence | Low. Prone to false positives/negatives. | High. Provides a quantitative measure of potency. |
| Recommendation | Suitable only for initial re-testing from the same library plate. | Essential for validating any hit worth pursuing. |
The Orthogonal Assay: A Critical Cross-Examination
An orthogonal assay measures the same biological endpoint as the primary screen but uses a different technology or detection method.[15][17][18] This is arguably the most critical step in early validation. If a compound's activity is genuine and target-specific, it should persist across different assay formats. Conversely, compounds that interfere with the primary assay's technology (e.g., a fluorescent compound in a fluorescence-based assay) will typically fail in the orthogonal test.[17][19]
For example, if the primary screen for a kinase target used a luminescence-based ATP depletion assay, a suitable orthogonal assay could be:
-
A fluorescence polarization (FP) assay measuring the displacement of a fluorescently labeled ligand.
-
A direct substrate phosphorylation assay using mass spectrometry to detect the product.
The choice of orthogonal assay is paramount. Biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are often used as powerful orthogonal methods because they directly measure compound-target binding, making them insensitive to the optical properties of the compounds.[17][20]
Caption: High-level workflow for HTS hit validation.
Phase 2: Building Confidence - Counterscreens and Secondary Assays
A compound that is active in both primary and orthogonal assays is a promising candidate, but the work is far from over. This phase focuses on eliminating more subtle artifacts and understanding the compound's behavior in a more complex biological context.
Counterscreens: Unmasking Assay-Specific Interference
Counterscreens are designed to identify compounds that interfere with the assay technology itself, rather than the biological target.[19][21][22] Given that our case compound, this compound, has PAINs-like features, this step is non-negotiable.
Common Counterscreens and Their Purpose:
| Counterscreen Type | Purpose | Rationale for Our Case Compound |
| Luciferase Inhibition | Identifies compounds that directly inhibit the luciferase enzyme used in many reporter assays. | Essential if the primary screen was luminescence-based.[21] |
| Fluorescence Interference | Detects autofluorescent compounds or quenchers. | The quinoline core can be fluorescent, making this a necessary check for any fluorescence-based assay. |
| Aggregation Assay | Uses dynamic light scattering (DLS) or a detergent-based assay to find compounds that form aggregates, which non-specifically sequester and inhibit proteins. | A common mechanism for PAINs; must be ruled out.[15] |
| Redox Activity Assay | Identifies compounds that interfere with redox-sensitive assay components. | The nitro group is a classic redox-active moiety. |
Secondary Assays: Probing Biological Function
Secondary assays move beyond simple target binding or inhibition to confirm that the compound elicits the desired functional response in a more physiologically relevant system.[23] This often involves transitioning from a biochemical (purified protein) assay to a cell-based assay.[23]
For a hypothetical target involved in a cellular signaling pathway, a secondary assay could involve measuring:
-
Changes in the phosphorylation state of a downstream protein via Western Blot or ELISA.
-
Alterations in gene expression for a target-regulated gene using qPCR.
-
Changes in cell viability or proliferation if the target is involved in cell growth.
Caption: Decision tree for hit triage and advancement.
Experimental Protocols
Protocol 1: Dose-Response Curve and IC50 Determination
This protocol describes a typical method for determining the IC50 of an inhibitor in a 384-well plate format for a biochemical assay.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting at a top concentration of 10 mM.
-
Assay Plate Stamping: Using an acoustic dispenser, transfer 50 nL of each compound concentration from the dilution plate to a 384-well assay plate. This results in a top final assay concentration of 100 µM if the final volume is 50 µL. Include wells with DMSO only (negative control) and a known inhibitor (positive control).
-
Reagent Addition: Add 25 µL of the target enzyme solution (prepared in assay buffer) to all wells. Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate Reaction: Add 25 µL of the substrate solution (prepared in assay buffer) to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection: Add 25 µL of the detection reagent (e.g., a luminescence-based ATP detection kit). Incubate for 10 minutes.
-
Data Acquisition: Read the plate on a compatible plate reader.
-
Data Analysis: Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls. Fit the normalized data to a four-parameter variable slope model using graphing software to determine the IC50 value.[24] It is recommended to use the log10 of the molar concentration for the x-axis.[16][25]
Protocol 2: Luciferase Counterscreen
This protocol is used to identify compounds that directly inhibit the luciferase enzyme.
-
Compound Preparation: Prepare serial dilutions of the hit compound as described in Protocol 1.
-
Assay Plate Stamping: Transfer 50 nL of each compound concentration to a 384-well assay plate.
-
Reagent Addition: Add 25 µL of a standard concentration of luciferase enzyme in assay buffer to all wells.
-
Initiate Reaction: Add 25 µL of the luciferin substrate.
-
Data Acquisition: Immediately read the luminescence signal over a 30-60 minute kinetic window. Compounds that inhibit luciferase will show a rapid decline in signal compared to DMSO controls.
Data Summary and Comparison
A robust validation cascade generates a wealth of data. Summarizing this in a clear, comparative table is essential for making informed decisions.
Table: Hypothetical Validation Data for HTS Hits
| Compound | Primary IC50 (µM) | Orthogonal Assay IC50 (µM) | Luciferase Counterscreen IC50 (µM) | Cell-Based EC50 (µM) | Decision |
| This compound | 1.2 | 1.5 | >100 | 2.1 | Advance |
| Compound A | 2.5 | >100 | N/A | N/A | Discard (Primary Artifact) |
| Compound B | 0.8 | 1.1 | 1.3 | N/A | Discard (Luciferase Inhibitor) |
| Compound C | 3.1 | 2.8 | >100 | >100 | Discard (No Cellular Activity) |
| Control Inhibitor | 0.05 | 0.06 | >100 | 0.1 | N/A |
This table clearly illustrates the decision-making process. Compound A is a false positive from the primary screen. Compound B is an assay interference compound. Compound C is not cell-permeable or is inactive in the cellular environment. Only our lead compound, having passed through these filters, warrants further investigation.
Conclusion
Validating hits from a high-throughput screen is a multi-step, hypothesis-driven process that demands scientific rigor. It is a funnel designed to efficiently remove compounds with undesirable properties, allowing resources to be focused on those with the highest potential. By employing a strategic combination of dose-response analysis, orthogonal assays, targeted counterscreens, and physiologically relevant secondary assays, researchers can build a strong, self-validating data package. For a compound like this compound, whose structure suggests potential liabilities, this rigorous and skeptical approach is not just recommended—it is essential for the success of any drug discovery campaign.
References
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Martin, A., & Rigoreau, L. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]
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Annis, D. A., Nickbarg, E., Yang, X., Ziebell, M. R., & Whitehurst, C. E. (2018). Hit-to-Lead: Hit Validation and Assessment. Methods in Enzymology, 610, 25-54. [Link]
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National Center for Biotechnology Information. (2021). Interpreting and Validating Results from High-Throughput Screening Approaches. In Next Steps for Functional Genomics. National Academies Press (US). [Link]
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Guryev, E., Islamov, D., K-La-Say, K., Gabdrakhmanova, A., Gorshkov, V., & Galyametdinov, Y. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. Molecules, 24(1), 133. [Link]
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Hughes, L. (2021). Primary vs Secondary Assays in Preclinical Testing. News-Medical.net. [Link]
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Lindsley, C. W. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 67(20), 17931–17934. [Link]
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Baell, J. B. (2018). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 13(1), 36-40. [Link]
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Pineda-Guerrero, A., et al. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI. [Link]
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Cacace, E., et al. (2025). Uncovering nitroxoline activity spectrum, mode of action and resistance across Gram-negative bacteria. Nature Communications. [Link]
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Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. [Link]
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Schymanski, E. L., et al. (2013). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Pacific Symposium on Biocomputing, 18, 273–284. [Link]
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Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]
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Avva, A. (2024). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Medium. [Link]
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A Senior Application Scientist's Guide to the Photophysical Properties of Substituted Quinolines
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to an in-depth exploration of the photophysical landscape of substituted quinolines. This guide moves beyond a simple cataloging of data to provide a foundational understanding of the structure-property relationships that govern the interaction of these versatile heterocycles with light. As a senior application scientist, my objective is to explain the causality behind their photophysical behavior and to equip you with the experimental frameworks necessary to validate these properties in your own work. Quinolines are not just another class of fluorophores; their rigid, planar structure and the amenability of their aromatic system to electronic perturbation make them exceptional scaffolds for creating tailored molecular tools, from biological probes to materials for optoelectronics.
The core of this guide is built on a simple yet powerful premise: the strategic placement of electron-donating or electron-withdrawing substituents on the quinoline ring allows for the precise tuning of its absorption and emission characteristics. We will dissect how these modifications manipulate the molecule's frontier molecular orbitals (HOMO and LUMO), thereby dictating its color, brightness, and environmental sensitivity.
The Quinoline Scaffold: A Photophysical Baseline
The quinoline molecule, a fusion of a benzene and a pyridine ring, forms a conjugated π-system that is the origin of its inherent photophysical properties.[1] Its absorption spectrum is characterized by π-π* transitions, while the nitrogen heteroatom also introduces the possibility of n-π* transitions.[2] These fundamental properties serve as our baseline for understanding the profound effects of substitution.
Key photophysical parameters we will consistently evaluate are:
-
Molar Extinction Coefficient (ε): A measure of how strongly a molecule absorbs light at a specific wavelength.
-
Fluorescence Quantum Yield (Φf): The ratio of photons emitted to photons absorbed, quantifying the efficiency of the fluorescence process.
-
Fluorescence Lifetime (τ): The average time a molecule spends in the excited state before returning to the ground state.
-
Stokes Shift: The difference in wavelength (or energy) between the maximum of the absorption and emission spectra. A large Stokes shift is often desirable to minimize self-absorption and improve signal-to-noise in imaging applications.[3]
The entire process of light absorption and emission can be visualized using a Jablonski diagram, which illustrates the electronic and vibrational states of a molecule and the transitions between them.
Caption: A simplified Jablonski diagram illustrating key photophysical transitions.
The Art of Tuning: Substituent Effects on Quinoline Photophysics
The true power of the quinoline scaffold lies in its tunability. By adding substituents, we can manipulate the electron density of the aromatic system, which in turn alters the energy gap between the ground and excited states.[4]
The "Push" Effect: Electron-Donating Groups (EDGs)
Electron-donating groups (e.g., amino, hydroxyl, alkoxy, alkylamino) "push" electron density into the quinoline ring. This generally raises the energy of the Highest Occupied Molecular Orbital (HOMO) more than the Lowest Unoccupied Molecular Orbital (LUMO), leading to a smaller HOMO-LUMO gap.
-
Causality: A smaller energy gap requires lower-energy photons for excitation.
-
Experimental Consequence: This results in a bathochromic (red) shift in both the absorption and emission spectra.
-
Impact on Quantum Yield: EDGs often enhance fluorescence quantum yields. For instance, studies have shown that compounds with electron-donating groups like -NEt₂ and -OMe exhibit higher Φf values.[5] The presence of an amino group at the 4-aryl substituent has been noted to be particularly effective at enhancing fluorescence properties.[6]
The "Pull" Effect: Electron-Withdrawing Groups (EWGs)
Electron-withdrawing groups (e.g., nitro, cyano, trifluoromethyl) "pull" electron density from the ring, primarily lowering the energy of the LUMO.
-
Causality: The effect on the HOMO-LUMO gap can be more complex. While it often leads to a red shift, strong EWGs can sometimes promote non-radiative decay pathways, leading to fluorescence quenching.
-
Experimental Consequence: The cyano (-CN) group, a strong electron acceptor, has been shown to enhance the molar extinction coefficient by promoting delocalization across the conjugated system, which increases the probability of π–π* electronic transitions.[7]
The "Push-Pull" System: Engineering Intramolecular Charge Transfer (ICT)
The most dramatic effects are observed in "push-pull" systems, where the quinoline scaffold is functionalized with both an EDG and an EWG.[7] Upon photoexcitation, electron density moves from the donor to the acceptor side of the molecule, creating an excited state with significant intramolecular charge transfer (ICT) character.[3][8]
-
Causality: The ICT excited state is highly polar and is strongly stabilized by polar solvents.
-
Experimental Consequences:
-
Large Stokes Shifts: The significant structural relaxation and solvent reorganization around the polar excited state lead to a large energy gap between absorption and emission, resulting in exceptionally large Stokes shifts.[3]
-
Solvatochromism: The emission wavelength becomes highly sensitive to solvent polarity. As solvent polarity increases, the emission maximum shifts to longer wavelengths (a red shift).[9][10] This property is invaluable for developing probes that can report on the local polarity of their microenvironment, such as within a cell.[10]
-
Quantitative Comparison: A Data-Driven Overview
To provide a clear, objective comparison, the following table summarizes the photophysical properties of several substituted quinolines from published literature. This data highlights the structure-property relationships discussed above.
| Compound / Key Substituents | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φf) | Reference |
| Quinoline-Phenol Schiff Bases | ||||||
| 2-Ph, 6-imino, 5'-NEt₂ | DMSO | 412 | 562 | 150 | 0.75 | [5][11] |
| 2-Ph, 6-imino, 5'-OMe | DMSO | 405 | 530 | 125 | 0.53 | [5][11] |
| 2-(4-NO₂C₆H₄), 6-imino | DMSO | 415 | 525 | 110 | 0.20 | [5][11] |
| Quinoline-Benzoxazole Derivatives | ||||||
| 3-CN, Benzoxazole (3QnCN) | Dioxane | 368 | 426 | 58 | 0.02 | [7] |
| 2-CN, Benzoxazole (2QnCN) | Dioxane | 358 | 439 | 81 | 0.02 | [7] |
| Amino-Substituted Quinolines | ||||||
| 7-NPh, 8-Ph, 2,4-CF₃ | n-Hexane | 404 | 459 | 55 | 0.70 | [10] |
| 7-NPh, 8-Ph, 2,4-CF₃ | DMSO | 428 | - | - | ~0 (Quenched) | [10] |
Note: This table is a representative sample. Photophysical properties are highly dependent on the specific molecular structure and experimental conditions.
Comparison with Alternative Heterocyclic Fluorophores
While substituted quinolines are exceptionally versatile, it is useful to compare them to other common classes of fluorophores.
-
Coumarins: Often exhibit high quantum yields in the blue-green region. However, their photophysical properties can be sensitive to pH, and they may have smaller Stokes shifts compared to optimized push-pull quinolines.
-
Fluoresceins and Rhodamines: These are among the brightest known organic fluorophores, with quantum yields often approaching unity. Their primary advantage is their exceptional brightness. However, they typically have more rigid, polycyclic structures, which can make synthetic modification more challenging than with the quinoline scaffold. They are also prone to photobleaching and self-quenching at high concentrations.
The key advantage of the quinoline platform is its synthetic accessibility and modularity . The relative ease of synthesizing a wide array of derivatives allows for fine-tuning of photophysical properties to match specific application requirements, a level of customization not always possible with more complex dye systems.[8][12]
Self-Validating Experimental Protocols
To ensure scientific integrity, the protocols for characterizing these molecules must be robust and self-validating. Below are step-by-step methodologies for core photophysical measurements.
Protocol 1: Measuring UV-Visible Absorption Spectra
-
Preparation of Stock Solution: Accurately weigh a small amount (~1 mg) of the quinoline derivative and dissolve it in a known volume (e.g., 10 mL) of spectroscopic-grade solvent to create a concentrated stock solution (typically ~1 mM).
-
Preparation of Working Solution: Dilute the stock solution to a final concentration of ~1-10 µM. The goal is to prepare a solution with a maximum absorbance between 0.1 and 1.0 AU (Absorbance Units) to ensure linearity according to the Beer-Lambert law.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the pure solvent to serve as a blank and the other with the sample solution.
-
Data Acquisition: Record the absorption spectrum over the desired wavelength range (e.g., 250-700 nm). The instrument will automatically subtract the solvent's absorbance.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_abs) and record the absorbance value at this wavelength. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert Law: A = εcl, where A is absorbance, c is concentration (mol/L), and l is the path length of the cuvette (typically 1 cm).
Protocol 2: Measuring Steady-State Fluorescence Emission Spectra
-
Sample Preparation: Use the same ~1-10 µM solution prepared for the absorption measurement. Crucially, the absorbance at the excitation wavelength should be kept below 0.1 AU to avoid inner filter effects, where the sample itself reabsorbs the emitted light.
-
Instrument Setup: Use a spectrofluorometer. Set the excitation wavelength (λ_ex) to the λ_abs determined from the UV-Vis spectrum.
-
Data Acquisition: Scan the emission monochromator over a wavelength range starting ~10-20 nm above the excitation wavelength to well past the expected emission peak (e.g., if λ_ex is 400 nm, scan from 410 nm to 750 nm).
-
Data Analysis: Identify the wavelength of maximum emission intensity (λ_em). The Stokes shift is calculated as (λ_em - λ_abs).
Protocol 3: Determination of Relative Fluorescence Quantum Yield (Φf)
The most common method for determining Φf is the relative method, which compares the fluorescence of the sample to a well-characterized standard with a known quantum yield.
Caption: Workflow for determining relative fluorescence quantum yield.
Causality and Self-Validation:
-
Why a Standard? This method calibrates your instrument and measurement against a universally accepted value, ensuring accuracy and reproducibility.
-
Why Absorbance < 0.1? This is the most critical step for self-validation. It prevents the inner filter effect, where emitted photons are reabsorbed by other molecules in the solution, which would artificially lower the measured intensity and lead to an underestimation of the quantum yield.
-
Why Plot Intensity vs. Absorbance? Plotting a series of concentrations and taking the slope of the resulting line is more robust than a single-point measurement. It confirms a linear relationship and averages out minor pipetting or measurement errors, making the result more trustworthy.
-
Why the Refractive Index (η)? The refractive index of the solvent affects the light collection efficiency of the instrument. This correction factor is necessary when the sample and standard are dissolved in different solvents.
Conclusion
The photophysical properties of quinoline derivatives are not arbitrary; they are a direct and predictable consequence of their molecular structure. The strategic installation of electron-donating and electron-withdrawing groups provides a powerful toolkit for rationally designing molecules with tailored absorption maxima, emission colors, and environmental sensitivities. This modularity, combined with their robust chemical nature, solidifies the position of substituted quinolines as a privileged scaffold in the development of advanced fluorescent materials for applications ranging from high-resolution biological imaging to next-generation optoelectronic devices.[1][3][13] The experimental frameworks provided here serve as a guide to ensure that the characterization of these exciting molecules is performed with the highest degree of scientific rigor.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(Benzenesulfonyl)-8-nitroquinoline
This document provides a detailed, procedural guide for the safe handling and disposal of 3-(Benzenesulfonyl)-8-nitroquinoline. As a compound synthesized for research and development, its toxicological and environmental properties may not be fully characterized. Therefore, this guide is built upon a foundation of chemical structure analysis, established best practices for handling related hazardous compounds, and a deep commitment to laboratory safety. The procedures outlined herein are designed to empower researchers to manage this chemical waste stream responsibly, ensuring personal safety and environmental compliance.
Hazard Analysis and Risk Assessment: A Precautionary Approach
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a comprehensive risk assessment must be derived from the known hazards of its constituent functional groups: the quinoline core, the nitro group, and the benzenesulfonyl moiety. This precautionary principle is central to ensuring safety.
-
Quinoline Core: Quinoline and its derivatives are heterocyclic aromatic compounds. Quinoline itself is classified as harmful if swallowed and may cause skin and eye irritation.[1][2] Many derivatives are also recognized as environmental hazards, being very toxic to aquatic life with long-lasting effects.[2][3]
-
Nitro Group (-NO₂): Aromatic nitro compounds are a well-documented class of chemicals with significant health and safety implications. They are often toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.[4] Furthermore, nitro compounds can be thermally unstable and may pose a reactivity or explosive risk under certain conditions, a principle well-understood from compounds like nitroglycerin, even though their reactivity can be context-dependent.
-
Benzenesulfonyl Group (-SO₂Ph): This functional group is characteristic of sulfonic acids and their derivatives. While generally less reactive than the other components, these organosulfur compounds require careful handling, including the use of appropriate personal protective equipment to avoid contact.[5]
Based on this analysis, this compound must be treated as a hazardous substance with potential for acute toxicity, skin/eye irritation, and significant environmental harm.
Table 1: Inferred Hazard Profile and Safety Summary
| Hazard Classification | GHS Hazard Statements (Inferred) | Signal Word (Precautionary) | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | Warning | Chemical-resistant gloves (Nitrile), Lab Coat, Chemical safety goggles, Face shield (if splash risk) |
| Skin & Eye Irritation | H315: Causes skin irritationH319: Causes serious eye irritation | Warning | Chemical-resistant gloves (Nitrile), Lab Coat, Chemical safety goggles |
| Environmental Hazard | H410: Very toxic to aquatic life with long lasting effects | Warning | N/A (Procedural controls to prevent release) |
| Potential Reactivity | Not fully determined. Handle with caution, away from heat and incompatible materials. | Warning | Handle in a chemical fume hood. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical process that must be executed with precision. Under no circumstances should this chemical or its residues be disposed of down the drain or in regular laboratory trash. [6][7]
Step 1: Waste Segregation and Collection
-
Principle of Segregation: To prevent dangerous reactions and ensure proper disposal, hazardous waste streams must be kept separate.[6]
-
Solid Waste: Collect all solid this compound, along with any contaminated consumables (e.g., weighing papers, contaminated gloves, absorbent pads), in a dedicated hazardous waste container.
-
Liquid Waste: Solutions containing this compound must be collected in a separate, dedicated liquid hazardous waste container. Do not mix this waste with other solvent streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[6]
Step 2: Container Selection and Management
-
Container Compatibility: Use only containers made of compatible materials, such as high-density polyethylene (HDPE) or borosilicate glass, to prevent degradation or leaks.[4]
-
Container Condition: Ensure the container is in good condition, free of cracks, and has a secure, tightly-fitting lid.[4][8]
-
Headspace: For liquid waste, do not fill the container to more than 75-80% of its capacity to allow for vapor expansion and prevent spills.[8]
-
External Contamination: Keep the exterior of the waste container clean and free of chemical residue.
Step 3: Comprehensive Labeling
Proper labeling is a regulatory requirement and essential for safety.
-
Mandatory Wording: The container must be clearly labeled with the words "Hazardous Waste ".[4][9]
-
Full Chemical Name: Write the full, unambiguous chemical name: "This compound ".[6]
-
Hazard Identification: Affix appropriate GHS pictograms corresponding to the hazards identified in Table 1 (e.g., Harmful/Irritant, Health Hazard, Environmental Hazard).
Step 4: On-Site Storage (Satellite Accumulation Area)
-
Designated Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9]
-
Secondary Containment: Place the container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.
-
Incompatibilities: Store the waste away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[6][10]
-
Container Closure: Keep the waste container securely closed at all times, except when adding waste.[11]
Step 5: Decontamination of Labware
-
Rinsate Collection: Glassware and equipment contaminated with this compound must be decontaminated. Triple-rinse the equipment with a suitable solvent (e.g., acetone or ethanol).
-
Crucial Step: The first rinse is the most concentrated and must be collected as hazardous waste. Subsequent rinses should also be collected as hazardous waste to ensure no chemical is released into the sewer system.[7]
Step 6: Final Disposal Coordination
-
Professional Disposal: The ultimate disposal of this chemical waste must be handled by a licensed hazardous waste disposal contractor.[12][13]
-
EHS Coordination: Contact your institution's EHS office to schedule a pickup of the full waste container.[6] Adhere to all institutional and federal regulations regarding waste storage times and pickup procedures.[14][15]
Emergency Procedures: Spill Management
Accidental spills must be managed promptly and safely.
-
Immediate Actions: Alert colleagues in the immediate area. If the spill is large or you feel unsafe, evacuate the area and contact your EHS office immediately.
-
Containment: For small, manageable spills, contain the material using an inert absorbent material such as vermiculite, sand, or a universal spill absorbent.[4]
-
Prohibited Materials: Do not use combustible materials like paper towels to absorb the spill, as this can increase fire risk, especially with nitro-containing compounds.[4]
-
Cleanup: Wearing appropriate PPE (double-gloving is recommended), carefully collect the absorbed material using non-sparking tools and place it into your designated solid hazardous waste container.
-
Final Decontamination: Clean the spill area thoroughly with a suitable solvent and collect the cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram outlines the logical workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
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- Safety Data Sheet: 8-Quinolinol. Carl ROTH.
- Safety Data Sheet: 8-Hydroxyquinoline. Carl ROTH.
- Medicinal Nitroglycerin Management. Defense Centers for Public Health.
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- Safety Protocols For Handling Sulfuric Acid in Laboratories. Westlab. 2023-09-14.
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
